Ercalcitriol-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-6-methyl-5-(trideuterio(113C)methyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2+1D3 |
InChI Key |
ZGLHBRQAEXKACO-YPJIJDDZSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)(C)O |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Ercalcitriol-13C,d3 and its chemical properties
An In-depth Whitepaper on the Synthesis, Chemical Properties, and Application of an Essential Isotope-Labeled Standard in Vitamin D Research.
Introduction
Ercalcitriol-13C,d3 is the isotopically labeled form of Ercalcitriol, also known as 1α,25-dihydroxyvitamin D2. Ercalcitriol is an active metabolite of vitamin D2 and plays a crucial role in calcium homeostasis and immune function.[1][2] The incorporation of a carbon-13 atom and three deuterium atoms into the Ercalcitriol molecule makes it an ideal internal standard for quantitative analysis by mass spectrometry.[2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and an exploration of the biological signaling pathways of its non-labeled analogue.
Chemical Properties
This compound is a white, crystalline solid.[4] Like other vitamin D analogues, it is sensitive to light, temperature, and pH, and should be stored accordingly. The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇¹³CH₄₁D₃O₃ | |
| Molecular Weight | 432.66 g/mol | |
| Appearance | White solid | |
| Storage Conditions | Store at -20°C in the dark. | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. |
Synthesis of Isotopically Labeled Vitamin D Analogs
The synthesis of isotopically labeled vitamin D analogs like this compound is a complex process that often involves a convergent synthesis strategy. This approach typically utilizes two key building blocks: a labeled A-ring synthon and a CD-ring fragment. Deuterium and carbon-13 isotopes are introduced into one of these fragments early in the synthetic route. For instance, deuterium can be incorporated into the side chain at positions C26 and C27 by reacting an appropriate ester with a deuterated Grignard reagent, such as CD₃MgBr.
The final steps of the synthesis usually involve a coupling reaction, such as a palladium-catalyzed Suzuki or Sonogashira coupling, to join the A-ring and CD-ring fragments. This is followed by deprotection and purification steps to yield the final isotopically labeled product. The entire process is carried out under controlled conditions to minimize degradation of the light and temperature-sensitive vitamin D molecule.
Application in Quantitative Analysis: Experimental Protocols
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Ercalcitriol in biological matrices such as serum and plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Sample Preparation
The first step in the analysis is the extraction of Ercalcitriol from the biological matrix. Several methods can be employed, including protein precipitation, solid-phase extraction (SPE), and immunoextraction.
1. Protein Precipitation:
-
To 100 µL of serum or plasma, add a known amount of this compound internal standard solution.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted serum with internal standard) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
3. Immunoextraction:
-
This highly specific method utilizes antibodies immobilized on a solid support to capture 1α,25-dihydroxyvitamin D.
-
The sample, containing the internal standard, is incubated with the antibody-coated support.
-
After washing to remove non-bound components, the analyte and internal standard are eluted under conditions that disrupt the antibody-antigen interaction.
LC-MS/MS Analysis
The extracted and reconstituted sample is then injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate Ercalcitriol from other components in the extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium formate, is employed.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer, which is typically a triple quadrupole instrument. Electrospray ionization (ESI) in the positive ion mode is commonly used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Ercalcitriol and this compound are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ercalcitriol | [To be determined empirically] | [To be determined empirically] |
| This compound | [To be determined empirically] | [To be determined empirically] |
The concentration of Ercalcitriol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Ercalcitriol and a fixed concentration of the internal standard.
Biological Signaling Pathway of Ercalcitriol
Ercalcitriol, the active form of vitamin D2, exerts its biological effects through a mechanism shared with calcitriol (1α,25-dihydroxyvitamin D3), the active form of vitamin D3. The primary target of Ercalcitriol is the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.
The signaling cascade can be summarized as follows:
-
Binding to VDR: Ercalcitriol enters the target cell and binds to the VDR located in the cytoplasm or nucleus.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Binding to VDRE: This VDR-RXR complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the VDR-RXR complex to the VDRE recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in a wide range of physiological processes, including calcium and phosphate absorption in the intestine, bone mineralization, and immune system regulation.
Ercalcitriol has been shown to be equipotent to calcitriol in binding to the VDR and in its ability to induce biological responses.
Caption: Ercalcitriol Signaling Pathway.
The experimental workflow for the quantification of Ercalcitriol using this compound as an internal standard is a multi-step process.
Caption: Quantitative Analysis Workflow.
Conclusion
This compound is an indispensable tool for researchers in the field of endocrinology, clinical chemistry, and drug development. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the highly accurate and precise quantification of Ercalcitriol in complex biological matrices. A thorough understanding of the experimental protocols for its use and the underlying biological signaling pathways of its non-labeled counterpart is essential for its effective application in research and clinical settings.
References
- 1. Ercalcitriol | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures. | Semantic Scholar [semanticscholar.org]
The Synthesis and Application of Ercalcitriol-13C,d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic labeling process, and application of Ercalcitriol-13C,d3, a dual-labeled internal standard crucial for the accurate quantification of Ercalcitriol (1α,25-Dihydroxyvitamin D2) in complex biological matrices. This document details the synthetic pathways, experimental protocols for its use in quantitative analysis, and the underlying biological signaling of its unlabeled counterpart.
Introduction to Ercalcitriol and Isotopic Labeling
Ercalcitriol, the biologically active form of vitamin D2, plays a vital role in calcium homeostasis and bone metabolism. Its accurate measurement is critical in various research and clinical settings. Isotopic labeling is a technique where atoms in a molecule are replaced by their heavier, stable isotopes. This compound is the ¹³C- and deuterium-labeled form of Ercalcitriol, with a molecular formula of C₂₇¹³CH₄₁D₃O₃ and a molecular weight of approximately 432.66 g/mol . The incorporation of stable isotopes creates a molecule that is chemically identical to the endogenous analyte but has a different mass. This mass difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for quantitative analyses. The use of isotopically labeled internal standards is the gold standard in bioanalytical methods as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Synthesis of this compound
The synthesis of this compound is a complex multi-step process that is best achieved through a convergent synthetic strategy. This approach involves the independent synthesis of two key fragments, the A-ring and the CD-ring with the isotopically labeled side chain, which are then coupled to form the final molecule. This method allows for the precise and efficient introduction of isotopic labels at specific positions.
Synthesis of the Labeled CD-Ring Side-Chain
The introduction of both carbon-13 and deuterium isotopes typically occurs during the construction of the side chain on the CD-ring fragment.
-
Deuterium Labeling : The three deuterium atoms (d3) are commonly introduced using a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr). This reagent is used to add a deuterated methyl group to a suitable precursor, such as an aldehyde or ketone, on the developing side chain.
-
Carbon-13 Labeling : A single carbon-13 atom (¹³C) can be incorporated at various positions. One common strategy is to use a ¹³C-labeled precursor in the construction of the side chain. For example, a Grignard reaction with [¹³C]-methylmagnesium iodide can be employed to introduce a ¹³C-labeled methyl group. Alternatively, reactions involving other ¹³C-labeled building blocks can be utilized depending on the desired location of the label.
Synthesis of the A-Ring
The A-ring synthon is typically prepared from a chiral starting material, such as D-quinic acid, to ensure the correct stereochemistry of the final product. The synthesis involves a series of reactions to construct the characteristic diene system of the A-ring.
Coupling and Final Steps
Once the isotopically labeled CD-ring with the side chain and the A-ring synthon are prepared, they are coupled together using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This is a crucial step that forms the complete carbon skeleton of the this compound molecule. Following the coupling reaction, any protecting groups used during the synthesis are removed to yield the final product.
Purification and Characterization
The final product is purified using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), to ensure high purity. The structure and isotopic enrichment of this compound are confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of isotopically labeled vitamin D analogs, based on published literature for similar compounds. Actual yields and purity for a specific synthesis of this compound may vary.
| Parameter | Value | Reference |
| Overall Yield | 5-15% | [1] |
| Purity (by HPLC) | >98% | [1] |
| Isotopic Enrichment (Deuterium) | >98% | [2] |
| Isotopic Enrichment (Carbon-13) | >99% | [2] |
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Ercalcitriol in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Spiking: A known amount of this compound internal standard solution is added to the biological sample (e.g., serum, plasma) at the beginning of the sample preparation process.
-
Protein Precipitation: Proteins in the sample are precipitated by adding a solvent such as acetonitrile or methanol. The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The supernatant is subjected to either liquid-liquid extraction or solid-phase extraction to further clean up the sample and concentrate the analyte and internal standard.
-
Reconstitution: The extracted sample is dried down under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system. A C18 reversed-phase column is typically used to separate Ercalcitriol and this compound from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is commonly employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Ercalcitriol and this compound are monitored.
-
Quantification: The concentration of Ercalcitriol in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled Ercalcitriol.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: The signaling pathway of Ercalcitriol, which involves binding to the Vitamin D Receptor (VDR).
Caption: A typical experimental workflow for the quantification of Ercalcitriol using an isotopic internal standard.
References
Technical Guide: Certificate of Analysis for Ercalcitriol-13C,d3 Internal Standard
Disclaimer: This document is a representative technical guide and not a Certificate of Analysis for a specific product batch. A publicly available Certificate of Analysis for Ercalcitriol-13C,d3 could not be located. The data and experimental protocols presented herein are illustrative examples based on typical analytical standards for isotopically labeled internal standards used in drug development and research.
This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Product Identification
This compound is the isotopically labeled version of Ercalcitriol (1α,25-Dihydroxy Vitamin D2), an active metabolite of vitamin D2.[1][2] The incorporation of stable isotopes (¹³C and Deuterium) makes it an ideal internal standard for mass spectrometry-based quantification of Ercalcitriol in biological matrices.[1]
| Identifier | Information |
| Product Name | This compound |
| Synonyms | 1α,25-Dihydroxy Vitamin D2-13C,d3[1] |
| Chemical Formula | C₂₇¹³CH₄₁D₃O₃[2] |
| Molecular Weight | 432.66 g/mol |
| CAS Number (Unlabeled) | 60133-18-8 |
| Storage Conditions | Store at -20°C in a dry, dark place. |
Analytical Data
The following table summarizes the typical analytical data for a batch of this compound internal standard.
| Analytical Test | Specification | Result |
| Purity (HPLC) | ≥ 98% | 99.5% |
| Chemical Identity (¹H-NMR) | Conforms to structure | Conforms |
| Chemical Identity (MS) | Conforms to structure | Conforms |
| Isotopic Purity | ≥ 99% | 99.8% |
| Concentration | 100 µg/mL ± 5% | 101.2 µg/mL |
| Solvent | Acetonitrile | Acetonitrile |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chromatographic purity of the this compound internal standard is determined by HPLC with UV detection.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.
-
Column: Phenomenex Kinetex C18, 2.6 µm, 4.6 x 100 mm.
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area.
Chemical Identity by Mass Spectrometry (MS)
The chemical identity is confirmed by liquid chromatography-mass spectrometry (LC-MS) to ensure the correct mass-to-charge ratio (m/z) of the molecule.
-
Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer with an ACQUITY UPLC I-Class System or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to determine the parent ion.
-
Expected [M+H]⁺: m/z 433.7
Isotopic Purity Determination
Isotopic purity is determined by mass spectrometry to assess the percentage of the labeled compound relative to its unlabeled counterpart. This is crucial for accurate quantification.
-
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Method: The relative intensities of the mass signals corresponding to the labeled (this compound) and any unlabeled (Ercalcitriol) species are measured.
-
Calculation: Isotopic Purity (%) = [Intensity of Labeled / (Intensity of Labeled + Intensity of Unlabeled)] x 100.
Visualizations
Certificate of Analysis (CoA) Structure
The following diagram illustrates the essential components of a typical Certificate of Analysis for an internal standard.
References
A Technical Guide to Isotopically Labeled Vitamin D Metabolites: Ercalcitriol-¹³C,d₃ vs. Calcitriol-¹³C,d₃ in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of Ercalcitriol-¹³C,d₃ and Calcitriol-¹³C,d₃, two critical reagents in the quantitative analysis of active vitamin D metabolites. The choice between these stable isotope-labeled standards is fundamental to the accurate measurement of either vitamin D₂ or vitamin D₃ active forms, respectively, in biological matrices.
Introduction: The Role of Active Vitamin D and the Need for Isotopic Standards
Calcitriol (1α,25-dihydroxyvitamin D₃) and Ercalcitriol (1α,25-dihydroxyvitamin D₂) are the biologically active forms of vitamin D₃ and vitamin D₂, respectively.[1][2] They are potent steroid hormones that regulate calcium and phosphorus homeostasis, bone metabolism, and a host of other cellular processes by binding to the nuclear Vitamin D Receptor (VDR).[2][3][4] Given their low circulating concentrations (in the pg/mL range) and the presence of interfering substances in plasma, their accurate quantification is a significant analytical challenge.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, such as Ercalcitriol-¹³C,d₃ and Calcitriol-¹³C,d₃, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise measurement. These standards are chemically identical to the analyte but have a greater mass, allowing them to be distinguished by the mass spectrometer.
Core Compound Comparison: Ercalcitriol vs. Calcitriol
The primary distinction lies in their origin and the analyte they are designed to quantify.
-
Calcitriol (1,25(OH)₂D₃) is the active form of Vitamin D₃ (cholecalciferol), which is synthesized in the skin upon sun exposure or obtained from animal-based food sources. Calcitriol-¹³C,d₃ is the ideal internal standard for the quantification of endogenous calcitriol.
-
Ercalcitriol (1,25(OH)₂D₂) is the active form of Vitamin D₂ (ergocalciferol), which is derived from plant sources and dietary supplements. Ercalcitriol-¹³C,d₃ is the appropriate internal standard for quantifying ercalcitriol, which may be present in individuals receiving Vitamin D₂ supplementation.
Both hormones are potent agonists for the VDR, though calcitriol is generally considered the most potent natural ligand. Their metabolism is primarily mediated by the enzyme CYP24A1, which hydroxylates the side chain to initiate their catabolism and excretion.
Data Presentation: Physicochemical Properties
| Property | Calcitriol (1,25(OH)₂D₃) | Ercalcitriol (1,25(OH)₂D₂) | Calcitriol-¹³C,d₃ | Ercalcitriol-¹³C,d₃ |
| Analyte Origin | Endogenous, Vitamin D₃ pathway | Exogenous (supplements), Vitamin D₂ pathway | N/A (Internal Standard) | N/A (Internal Standard) |
| Molar Mass ( g/mol ) | 416.64 | 428.65 | ~423.68 (Varies with exact labeling) | ~435.70 (Varies with exact labeling) |
| Primary Use | Clinical marker for calcium disorders, renal disease, etc. | Marker for Vitamin D₂ supplementation efficacy. | Internal standard for Calcitriol quantification. | Internal standard for Ercalcitriol quantification. |
| VDR Binding Affinity | High | High (Slightly lower than Calcitriol) | High | High |
Vitamin D Signaling Pathway
Both ercalcitriol and calcitriol exert their biological effects through the Vitamin D Receptor (VDR). The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action is the primary mechanism for regulating mineral metabolism and bone health.
Experimental Protocols: Quantification via LC-MS/MS
The quantification of calcitriol and ercalcitriol using their respective ¹³C,d₃-labeled internal standards follows a standardized bioanalytical workflow. The protocol below is a representative methodology based on common practices for measuring low-concentration vitamin D metabolites.
Key Experimental Steps
-
Sample Preparation: Due to strong protein binding and low concentrations, a robust extraction and purification procedure is critical.
-
Protein Precipitation: Plasma/serum samples are first treated with a solvent like methanol or acetonitrile to precipitate proteins.
-
Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE): The supernatant is loaded onto an SLE plate or subjected to LLE to separate the lipophilic vitamin D metabolites from polar interferences.
-
Solid Phase Extraction (SPE): Further cleanup is often performed using an SPE cartridge (e.g., silica-based) to remove remaining interferences.
-
-
Derivatization (Optional but Recommended): Vitamin D metabolites have low ionization efficiency. Derivatization with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), dramatically increases sensitivity by adding a readily ionizable moiety to the molecule.
-
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is used to separate the analytes from other remaining compounds.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
Workflow Diagram
References
- 1. Calcitriol vs Vitamin D3 | Power [withpower.com]
- 2. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Biological Activity of Ercalcitriol-13C,d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ercalcitriol (1α,25-dihydroxyvitamin D2) is the biologically active form of vitamin D2. It is a secosteroid hormone that plays a crucial role in regulating calcium and phosphate homeostasis, bone metabolism, and a variety of other cellular processes, including cell proliferation, differentiation, and immune modulation.[1] Its biological effects are mediated primarily through the vitamin D receptor (VDR), a nuclear transcription factor.[2]
Ercalcitriol-13C,d3 is an isotopically labeled version of Ercalcitriol, incorporating stable isotopes of carbon-13 and deuterium. Such labeling is a common practice in drug metabolism and pharmacokinetic (DMPK) studies, as well as in quantitative bioanalysis using mass spectrometry, where it serves as an ideal internal standard. From a biological standpoint, the isotopic labeling in this compound does not alter its chemical properties or three-dimensional structure. Therefore, its in vitro biological activity, including its binding affinity for the VDR and its downstream cellular effects, is expected to be identical to that of unlabeled Ercalcitriol.
This technical guide provides an in-depth overview of the in vitro biological activity of Ercalcitriol, detailing its mechanism of action, quantitative activity data from key assays, and the experimental protocols used to assess its function.
Mechanism of Action: Signaling Pathways
Ercalcitriol, like its vitamin D3 counterpart Calcitriol, exerts its biological effects through both genomic and non-genomic signaling pathways.
Genomic Pathway
The primary mechanism of action for Ercalcitriol is the genomic pathway, which involves the regulation of gene expression.[2][3]
-
VDR Binding: Ercalcitriol diffuses into the cell and binds to the Vitamin D Receptor (VDR) located in the cytoplasm or nucleus.[2]
-
Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation & DNA Binding: The VDR-RXR heterodimer translocates into the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The complex then recruits co-activator or co-repressor proteins, which modulate the transcription of hundreds of genes. This leads to changes in protein synthesis and ultimately, the cellular response. A key target gene strongly induced by active vitamin D is CYP24A1, an enzyme that catabolizes vitamin D metabolites to regulate their levels.
Non-Genomic Pathway
Ercalcitriol can also elicit rapid biological responses that are too fast to be explained by gene transcription. These effects are mediated by a non-genomic pathway.
-
Membrane Receptor Interaction: This pathway is initiated by the binding of Ercalcitriol to a putative membrane-associated VDR (VDRmem) or other membrane receptors like protein disulfide isomerase family A member 3 (PDIA3).
-
Signal Transduction: This binding activates intracellular second messenger systems, leading to a rapid increase in intracellular calcium concentrations ([Ca2+]i), often through the opening of voltage-gated calcium channels.
-
Downstream Effects: The rise in calcium and activation of protein kinases (such as MAP-kinase) can modulate various cellular functions, including exocytosis and cell survival.
Quantitative Data on Biological Activity
The biological potency of Ercalcitriol is comparable to that of Calcitriol. Quantitative data is typically generated through competitive binding assays and functional cell-based assays.
| Assay Type | Parameter | Typical Value Range | Cell Line/System | Reference Compound |
| VDR Binding Assay | IC50 | 0.4 - 1.0 nM | Recombinant human VDR | Calcitriol (~0.4 nM) |
| Reporter Gene Assay | EC50 | 10-11 to 10-9 M | Caco-2, HaCaT, Jurkat | Calcitriol, other analogs |
| Cell Proliferation | IC50 | 10-9 to 10-7 M | Various cancer cell lines | Calcitriol |
| Cell Differentiation | EC50 | 10-10 to 10-8 M | THP-1, HL-60 | Calcitriol |
Note: Specific values can vary significantly depending on the experimental conditions, cell line, and assay format. The table presents a summary of typical ranges found in the literature for active vitamin D analogs. Ercalcitriol is a potent agonist, with activity levels similar to Calcitriol.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Ercalcitriol's in vitro activity.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay measures the affinity of Ercalcitriol for the VDR by assessing its ability to compete with a radiolabeled ligand.
Methodology:
-
Receptor Source: Prepare a source of VDR, typically from a cell lysate (e.g., from THP-1 cells) or using a purified recombinant human VDR ligand-binding domain.
-
Reaction Mixture: In a multi-well plate, combine the VDR source with a constant, low concentration of a high-affinity radiolabeled ligand (e.g., [3H]-Calcitriol).
-
Competition: Add increasing concentrations of unlabeled this compound (or a reference compound like unlabeled Calcitriol) to the wells. Include controls for total binding (no competitor) and non-specific binding (large excess of unlabeled ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient period (e.g., 2-4 hours) to reach equilibrium.
-
Separation: Separate the VDR-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Quantification: After washing to remove unbound ligand, measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Ercalcitriol required to displace 50% of the radiolabeled ligand).
VDR-Mediated Transcriptional Reporter Assay
This cell-based functional assay quantifies the ability of Ercalcitriol to activate the VDR and induce gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293, Caco-2). Co-transfect the cells with two plasmids:
-
An expression vector for human VDR (if not endogenously expressed at sufficient levels).
-
A reporter plasmid containing multiple copies of a VDRE upstream of a minimal promoter, driving the expression of a reporter gene (e.g., Firefly Luciferase). A control plasmid (e.g., Renilla Luciferase) is often co-transfected for normalization.
-
-
Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing increasing concentrations of this compound or a reference compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for VDR activation, gene transcription, and reporter protein expression.
-
Cell Lysis and Assay: Wash the cells and lyse them using a suitable lysis buffer.
-
Luminescence Measurement: Measure the activity of the reporter protein (e.g., Firefly and Renilla luciferase) in the cell lysate using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the primary reporter signal (Firefly) to the control reporter signal (Renilla) for each well. Plot the normalized reporter activity against the logarithm of the Ercalcitriol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response) and the maximum efficacy (Emax).
Cell Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effects of Ercalcitriol on cultured cells, such as cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer) or hyperproliferative skin cells (keratinocytes).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the Ercalcitriol concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Conclusion
This compound, as an isotopologue of the natural hormone 1α,25-dihydroxyvitamin D2, is a potent agonist of the Vitamin D Receptor. Its in vitro biological activity is characterized by high-affinity binding to the VDR, robust activation of VDR-mediated gene transcription, and significant effects on cellular processes such as the inhibition of proliferation and induction of differentiation in various cell types. The experimental protocols detailed herein—VDR binding, transcriptional reporter, and cell proliferation assays—form the cornerstone for characterizing the potency and efficacy of Ercalcitriol and its analogs in a research and drug development setting. The biological activity of this isotopically labeled compound is expected to be identical to its unlabeled counterpart, making it a valuable tool for analytical studies that require a biologically equivalent internal standard.
References
Commercial Suppliers and Laboratory Applications of Ercalcitriol-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and laboratory applications of Ercalcitriol-13C,d3, a stable isotope-labeled internal standard crucial for accurate quantification in research and clinical settings. This document details product specifications from various suppliers, outlines a typical experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the key signaling pathway of its unlabeled counterpart, Ercalcitriol.
Introduction to Ercalcitriol and its Labeled Analog
Ercalcitriol (1α,25-dihydroxyvitamin D2) is the biologically active form of vitamin D2. It plays a vital role in calcium homeostasis and bone metabolism by binding to the Vitamin D Receptor (VDR).[1] Accurate measurement of Ercalcitriol levels is critical in various research areas, including endocrinology, nephrology, and drug development.
This compound is a stable isotope-labeled version of Ercalcitriol, containing one Carbon-13 atom and three deuterium atoms. This modification results in a known mass shift, making it an ideal internal standard for isotope dilution mass spectrometry (ID-MS) techniques. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[2][3]
Commercial Supplier Data
Several commercial suppliers offer this compound for laboratory use. The following table summarizes the available quantitative data from prominent suppliers. Please note that specific details such as purity and isotopic enrichment may vary by lot and it is recommended to consult the Certificate of Analysis (CoA) provided by the supplier for the most accurate information.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Format |
| MedChemExpress (MCE) | This compound | HY-32350S | C₂₇¹³CH₄₁D₃O₃ | 432.66 | Information not readily available on the product page; CoA should be requested. | Information not readily available on the product page; CoA should be requested. | Solid |
| CliniSciences | This compound | HY-32350S-1mg | C₂₇¹³CH₄₁D₃O₃ | 432.66 | Information not readily available on the product page; likely sourced from MCE. | Information not readily available on the product page; likely sourced from MCE. | Solid |
| BOC Sciences | This compound | (Not specified) | C₂₇¹³CH₄₁D₃O₃ | 432.66 | Custom synthesis, specifications to be determined with the client. | Custom synthesis, specifications to be determined with the client. | Solid |
Experimental Protocol: Quantification of Ercalcitriol using this compound by LC-MS/MS
The following protocol provides a general methodology for the quantification of Ercalcitriol in a biological matrix (e.g., serum or plasma) using this compound as an internal standard. This method is based on established principles of isotope dilution LC-MS/MS for vitamin D metabolites.[4][5]
1. Sample Preparation
-
Spiking with Internal Standard: To 100 µL of serum or plasma, add a known amount of this compound solution (e.g., 10 µL of a 1 ng/mL solution in methanol). The exact amount should be optimized based on the expected concentration of the analyte and the sensitivity of the instrument.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of Ercalcitriol.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration. The flow rate is typically 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Ercalcitriol and this compound. The exact m/z values will depend on the adduct formed (e.g., [M+H]+ or [M+Na]+).
-
Ercalcitriol: The transition to monitor would be determined by infusing a standard solution.
-
This compound: The precursor ion will be shifted by +4 Da (due to one 13C and three D atoms) compared to the unlabeled analyte. The product ion may or may not be shifted depending on the fragmentation pattern.
-
-
Optimization: Cone voltage, collision energy, and other MS parameters should be optimized for maximum sensitivity for each analyte.
-
3. Data Analysis
-
Quantification: The concentration of Ercalcitriol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve.
-
Calibration Curve: A calibration curve is generated by preparing a series of standards with known concentrations of unlabeled Ercalcitriol and a constant concentration of the this compound internal standard.
Signaling Pathway and Experimental Workflow
The biological effects of Ercalcitriol are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
The diagram above illustrates the genomic mechanism of action of Ercalcitriol. Upon entering the target cell, Ercalcitriol binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the physiological effects of vitamin D, such as the regulation of calcium and phosphate metabolism.
Caption: Experimental Workflow for Ercalcitriol Quantification.
This workflow diagram outlines the key steps in a typical bioanalytical method for the quantification of Ercalcitriol using its stable isotope-labeled internal standard. The process begins with sample preparation, including the critical step of adding the internal standard, followed by LC-MS/MS analysis and data processing to determine the final concentration of the analyte.
Conclusion
This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of Ercalcitriol. This guide provides a foundational understanding of its commercial availability, a general protocol for its application in a laboratory setting, and the relevant biological pathway. For specific applications, optimization of the provided experimental protocol is recommended to suit the particular laboratory instrumentation and research objectives. Always refer to the supplier's Certificate of Analysis for detailed information on product specifications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A candidate reference measurement procedure for quantifying serum concentrations of 25-hydroxyvitamin D₃ and 25-hydroxyvitamin D₂ using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Ercalcitriol-13C,d3: A Technical Overview for Researchers
Ercalcitriol-13C,d3 is a stable isotope-labeled version of Ercalcitriol, the biologically active form of vitamin D2. This labeled compound serves as an invaluable tool in research and clinical diagnostics, particularly as an internal standard for mass spectrometry-based quantification of vitamin D metabolites. This guide provides a technical overview of its properties, its role in experimental protocols, and the core biological signaling pathways of its unlabeled counterpart, Ercalcitriol.
Core Properties of this compound
The key physical and chemical properties of this compound are summarized in the table below. The incorporation of one carbon-13 atom and three deuterium atoms results in a precise mass shift, enabling its distinction from the endogenous analyte in analytical assays.
| Property | Value |
| Molecular Formula | C₂₇¹³CH₄₁D₃O₃[1] |
| Molecular Weight | 432.66 g/mol [1] |
| Synonyms | 1α,25-Dihydroxy Vitamin D2-13C,d3[2] |
| Primary Use | Isotope-Labeled Internal Standard[2] |
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Ercalcitriol, and by extension its labeled form, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor.[3] This interaction initiates a cascade of molecular events that ultimately regulate the transcription of target genes.
The key steps in the signaling pathway are as follows:
-
Binding to VDR: Ercalcitriol enters the target cell and binds to the VDR in the nucleus.
-
Heterodimerization: This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).
-
VDRE Interaction: The VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the VDR/RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of genes involved in a variety of physiological processes. These include calcium and phosphate homeostasis, bone health, and immune function.
Caption: Signaling pathway of Ercalcitriol via the Vitamin D Receptor.
Experimental Protocol: Quantification of Vitamin D Metabolites using LC-MS/MS
This compound is crucial for the accurate quantification of Ercalcitriol in biological samples, such as serum or plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A generalized workflow for such an experiment is outlined below.
-
Sample Preparation:
-
A known amount of this compound internal standard is spiked into the biological sample.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant is subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the vitamin D metabolites.
-
-
Liquid Chromatography (LC):
-
The extracted sample is injected into an LC system.
-
A C18 reversed-phase column is typically used to separate Ercalcitriol from other vitamin D metabolites and matrix components.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous Ercalcitriol and the this compound internal standard are monitored.
-
The ratio of the peak area of the endogenous Ercalcitriol to the peak area of the internal standard is used to calculate the concentration of Ercalcitriol in the original sample. This ratiometric measurement corrects for any sample loss during preparation and variations in instrument response.
-
Caption: General workflow for quantification of Ercalcitriol using a labeled internal standard.
References
An In-Depth Technical Guide to the Safe Handling and Application of Ercalcitriol-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling guidelines, and technical data for Ercalcitriol-13C,d3, a stable isotope-labeled form of the active vitamin D2 metabolite, Ercalcitriol. Designed for professionals in research and drug development, this document outlines its primary application as an internal standard in quantitative analyses, its mechanism of action, and essential safety measures to ensure proper laboratory conduct.
Introduction to this compound
This compound is a synthetically modified version of Ercalcitriol (1α,25-dihydroxyvitamin D2), where one carbon atom is replaced by its heavy isotope, Carbon-13, and three hydrogen atoms are substituted with deuterium. This isotopic labeling renders the molecule heavier than its endogenous counterpart, allowing it to be distinguished by mass spectrometry. Consequently, its principal application is as an internal standard for the accurate quantification of Ercalcitriol in biological matrices, employing the isotope dilution method.[1] This technique is crucial in pharmacokinetic studies, clinical diagnostics, and metabolic research involving vitamin D2.
Physicochemical and Safety Data
Table 1: Physicochemical Properties of Ercalcitriol Analogs
| Property | This compound | Ercalcitriol |
| Molecular Formula | C₂₇¹³CH₄₁D₃O₃ | C₂₈H₄₄O₃ |
| Molecular Weight | 432.66 g/mol | 428.6 g/mol |
| Appearance | White to off-white solid | Crystalline solid |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. | Insoluble in water. |
| Storage Conditions | Store at -20°C in a dry, dark place. Sensitive to air and light. | Store at -20°C, protected from light and moisture. |
Table 2: Toxicological Profile and Exposure Guidelines for Active Vitamin D Analogs
| Parameter | Data (Primarily based on Calcitriol and general Vitamin D toxicity) |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. |
| Target Organs | Kidneys, bones, and gastrointestinal tract. |
| Symptoms of Overexposure | Hypercalcemia leading to dehydration, vomiting, constipation, fatigue, and muscle weakness.[2] |
| Recommended Daily Intake (Vitamin D) | 600-800 IU (International Units) |
| Tolerable Upper Intake Level (Adults) | 4,000 IU/day |
| Plasma Concentration (Toxicity) | 25-hydroxyvitamin D levels >150 ng/mL are associated with toxicity.[2] |
Safety and Handling Precautions
Given the high potency and potential toxicity of this compound, strict adherence to safety protocols is mandatory. The following guidelines are based on safety data sheets for structurally similar and potent compounds.
Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Double gloving is recommended for handling the pure substance.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Respiratory Protection: When handling the powdered form, a NIOSH-approved respirator with an appropriate particulate filter is essential to prevent inhalation.
-
Lab Coat: A lab coat must be worn to protect from skin contact.
Engineering Controls
-
All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure adequate ventilation in the laboratory.
Handling Procedures
-
Avoid generating dust when working with the solid form.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Prepare solutions in a fume hood.
Spill and Waste Disposal
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.
-
Major Spills: Evacuate the area and contact the appropriate environmental health and safety personnel.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Ercalcitriol, like its Vitamin D3 counterpart Calcitriol, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This interaction initiates a cascade of genomic events that regulate calcium and phosphate homeostasis, as well as cellular differentiation and proliferation.
References
Methodological & Application
Application Note: Quantification of Ercalcitriol in Human Serum by LC-MS/MS Using Ercalcitriol-¹³C,d₃ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a highly sensitive and specific method for the quantification of Ercalcitriol (1α,25-dihydroxyvitamin D₂) in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ercalcitriol-¹³C,d₃, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol details a comprehensive workflow including sample preparation, chromatographic separation, and mass spectrometric detection. Method performance characteristics, including linearity, precision, accuracy, and the lower limit of quantification (LLOQ), are summarized to demonstrate its suitability for clinical research and drug development applications.
Introduction
Ercalcitriol, the biologically active form of vitamin D₂, is a crucial regulator of calcium and phosphorus homeostasis. Its accurate measurement in serum is vital for various research areas, including studies on bone metabolism, renal disease, and immune function. LC-MS/MS has emerged as the gold standard for the analysis of vitamin D metabolites due to its superior specificity and sensitivity compared to traditional immunoassay methods. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is critical for mitigating ion suppression or enhancement and ensuring reliable quantification. This document provides a detailed protocol for the analysis of Ercalcitriol using Ercalcitriol-¹³C,d₃ as the internal standard.
Experimental Protocols
Sample Preparation
A supported liquid extraction (SLE) or protein precipitation followed by liquid-liquid extraction (LLE) are common techniques for extracting Ercalcitriol from serum.[1] Immunoaffinity extraction can also be employed for cleaner extracts.[2]
Protocol: Protein Precipitation followed by Liquid-Liquid Extraction
-
To 200 µL of serum sample, calibrator, or quality control sample in a polypropylene tube, add 20 µL of the Ercalcitriol-¹³C,d₃ internal standard working solution (e.g., 2.5 pg/µL in methanol).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific equipment used.
| Parameter | Typical Conditions |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transitions | See Table 1 |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ercalcitriol | 429.3 | 271.2 | 30 | 20 |
| Ercalcitriol-¹³C,d₃ (IS) | 433.3 | 271.2 | 30 | 20 |
Note: The precursor ion for Ercalcitriol-¹³C,d₃ is calculated based on one ¹³C and three deuterium atoms. The product ion is expected to be the same as the unlabeled compound as the fragmentation likely occurs on a part of the molecule without the labels.
Data Presentation
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Intra-day Precision (%CV) | < 15%[3] |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Vitamin D Metabolic Pathway
Caption: Vitamin D metabolic pathway from precursors to active forms.
LC-MS/MS Experimental Workflow
Caption: General workflow for sample preparation and analysis.
Discussion
The presented LC-MS/MS method provides a robust and reliable approach for the quantification of Ercalcitriol in human serum. The use of the stable isotope-labeled internal standard, Ercalcitriol-¹³C,d₃, is paramount for achieving the high accuracy and precision required in research and development settings. The sample preparation protocol is designed to effectively remove interfering matrix components, while the chromatographic and mass spectrometric conditions are optimized for sensitive and specific detection of the analyte. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals implementing the analysis of Ercalcitriol.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Note: Quantification of Vitamin D Metabolites Using Isotope Dilution LC-MS/MS with Ercalcitriol-¹³C,d₃
Audience: Researchers, scientists, and drug development professionals.
Introduction: The accurate quantification of vitamin D metabolites is crucial for assessing vitamin D status and its role in various physiological and pathological processes, including bone metabolism and disease.[1] The primary circulating metabolite, 25-hydroxyvitamin D (25(OH)D), is the best indicator of vitamin D status.[1] However, the biologically active form, 1α,25-dihydroxyvitamin D (calcitriol), circulates at much lower concentrations (pg/mL range), necessitating highly sensitive and specific analytical methods.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for its high specificity and sensitivity, overcoming limitations of traditional immunoassays.[3][4] This protocol details a robust method for the quantification of vitamin D metabolites using an isotope dilution strategy with Ercalcitriol-¹³C,d₃ as an internal standard to ensure high accuracy and precision.
Methodology & Protocols
The overall analytical workflow involves sample preparation to isolate analytes from the biological matrix, derivatization to enhance ionization efficiency, followed by separation and detection using LC-MS/MS.
Figure 1: High-level experimental workflow for vitamin D metabolite analysis.
Vitamin D2 Metabolic Pathway
Vitamin D₂ (ergocalciferol) undergoes two primary hydroxylation steps to become the active hormone, Ercalcitriol. This pathway is analogous to that of Vitamin D₃.
Figure 2: Simplified metabolic pathway of Vitamin D₂ to its active form, Ercalcitriol.
Detailed Experimental Protocol
Reagents and Materials
-
Solvents: HPLC-grade or better methanol, acetonitrile, water, and isopropanol.
-
Reagents: Formic acid, zinc sulfate, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Standards: Certified reference standards for vitamin D metabolites (e.g., 25(OH)D₂, 25(OH)D₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃).
-
Internal Standard (IS): Ercalcitriol-¹³C,d₃ solution of known concentration.
-
Consumables: 96-well plates, solid-phase extraction (SPE) or supported liquid extraction (SLE) plates, autosampler vials.
Sample Preparation Protocol
This protocol combines protein precipitation with extraction for effective cleanup from serum or plasma.
-
Aliquoting: Transfer 200-500 µL of serum/plasma sample into a 96-well collection plate.
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the Ercalcitriol-¹³C,d₃ working solution to all samples, calibrators, and quality controls (QCs), except for blank matrix samples.
-
Protein Precipitation: Add 3 parts of cold acetonitrile containing 1% formic acid to each sample (e.g., 300 µL of solvent for 100 µL of serum). Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Incubation & Centrifugation: Allow the plate to sit for 5-10 minutes at 4°C, then centrifuge at high speed (e.g., >3,000 x g) for 5 minutes.
-
Extraction/Cleanup:
-
Option A (SPE): Load the resulting supernatant onto a pre-conditioned SPE plate (e.g., C18 or specialized phospholipid removal plates). Wash with a low-organic solvent mixture and elute with a high-organic solvent like methanol or acetonitrile.
-
Option B (SLE): Load the supernatant onto an SLE plate and allow it to absorb. Apply a water-immiscible solvent (e.g., methyl tert-butyl ether or hexane) to elute the analytes, leaving polar interferences behind.
-
-
Evaporation: Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.
Derivatization Protocol
Derivatization with a Cookson-type reagent like PTAD is often necessary to improve the ionization efficiency and, therefore, the sensitivity for vitamin D metabolites, especially dihydroxy forms.
-
Reagent Preparation: Prepare a fresh solution of PTAD in acetonitrile (e.g., 0.1-0.75 mg/mL).
-
Reaction: Reconstitute the dried sample extract in 50-100 µL of the PTAD solution.
-
Incubation: Incubate the mixture in the dark at room temperature for at least one hour to ensure complete reaction.
-
Final Evaporation: Evaporate the solvent to dryness again under nitrogen.
-
Reconstitution: Reconstitute the final dried residue in a specific volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water) and transfer to autosampler vials for analysis.
Data Presentation & Quantitative Analysis
Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the analyte concentration.
Table 1: Representative LC-MS/MS Parameters
The following tables summarize typical starting conditions for an LC-MS/MS system. Parameters must be optimized for the specific instrument used.
| LC Parameter | Condition |
| Column | Phenyl-Hexyl or C18 Column (e.g., 2.1 x 50-100 mm, <2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at ~60% B, ramp to >90% B over several minutes, hold, then re-equilibrate. |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 20 µL |
| MS/MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 5.0 kV |
| Desolvation Temperature | 500 - 600 °C |
| Internal Standard (IS) | Ercalcitriol-¹³C,d₃ (PTAD adduct) |
| Analyte Example | 1α,25(OH)₂D₂ (Ercalcitriol) (PTAD adduct) |
Note: Specific MRM transitions (precursor > product ions), cone voltages, and collision energies must be determined empirically by infusing pure standards.
Table 2: Typical Method Performance Characteristics
The use of an isotope-labeled internal standard ensures high precision and accuracy by correcting for variations during sample preparation and analysis.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Lower Limit of Quantitation (LLOQ) | 5 - 50 pg/mL (for 1,25(OH)₂D) | |
| 0.2 - 1 ng/mL (for 25(OH)D) | ||
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Bias) | 85 - 115% | |
| Extraction Recovery | 65 - 95% |
Conclusion
This application note provides a comprehensive protocol for the sensitive and accurate quantification of vitamin D metabolites in biological matrices using LC-MS/MS with an Ercalcitriol-¹³C,d₃ internal standard. The combination of robust sample preparation, chemical derivatization, and isotope dilution mass spectrometry provides a reliable method suitable for clinical research and drug development applications, ensuring that data is both precise and accurate.
References
- 1. Measurement of vitamin D and its metabolites (calcidiol and calcitriol) and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Methods for Measurement of Vitamin D and its Metabolites in Foods, Fortified Foods, and Dietary Supplements | NIST [nist.gov]
- 4. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
Application Note & Protocol: Serum Analysis of Ercalcitriol-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ercalcitriol, the active form of vitamin D2 (1α,25-dihydroxyvitamin D2), is a critical analyte in various research and clinical settings, particularly in studies related to calcium metabolism, bone health, and drug development.[1] Accurate quantification of ercalcitriol in serum is challenging due to its low endogenous concentrations and the presence of interfering substances.[2][3] The use of a stable isotope-labeled internal standard, such as Ercalcitriol-13C,d3, is essential for achieving the necessary accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.[4][5] This document provides detailed protocols for serum sample preparation using this compound as an internal standard, enabling robust and reliable quantification.
The methodologies outlined below are based on established techniques for the analysis of vitamin D metabolites, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of dihydroxyvitamin D metabolites in serum using LC-MS/MS with stable isotope-labeled internal standards. These values are representative of what can be expected when implementing the protocols described herein.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2.0 - 5.0 pg/mL | |
| Upper Limit of Quantification (ULOQ) | 1000.0 pg/mL | |
| Linearity (r²) | > 0.99 | |
| Intra-assay Precision (%CV) | < 10% | |
| Inter-assay Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Sample Extraction Recovery
| Extraction Method | Analyte Recovery | Reference |
| Liquid-Liquid Extraction (LLE) | 85 - 95% | |
| Supported Liquid Extraction (SLE) | > 90% | |
| Solid-Phase Extraction (SPE) | 93 - 107% |
Experimental Workflows
The following diagrams illustrate the key experimental workflows for serum sample preparation.
Caption: General workflow for serum sample preparation.
Caption: Detailed workflow for Protein Precipitation followed by LLE.
Experimental Protocols
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
This protocol is a classic and cost-effective method for the extraction of vitamin D metabolites.
Materials:
-
Serum samples
-
This compound internal standard (IS) solution (in methanol or ethanol)
-
Acetonitrile (ACN), HPLC grade
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Water, deionized
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Add 1 mL of hexane to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE)
SLE offers a more streamlined and automatable alternative to traditional LLE, providing high analyte recovery and clean extracts.
Materials:
-
Serum samples
-
This compound internal standard (IS) solution
-
Water:Isopropanol (50:50, v/v)
-
Supported Liquid Extraction plate or cartridges (e.g., ISOLUTE® SLE+)
-
Heptane or other suitable elution solvent
-
Collection plate or tubes
-
Plate evaporator or nitrogen evaporator
-
Autosampler vials
Procedure:
-
In a separate tube or plate, dilute 150 µL of serum with 150 µL of water:isopropanol (50:50, v/v).
-
Add an appropriate volume of this compound internal standard solution to the diluted serum.
-
Load the 300 µL of pre-treated serum onto the SLE plate/cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Apply the elution solvent (e.g., 750 µL of heptane) and allow it to flow through for 5 minutes.
-
Apply a second aliquot of the elution solvent (e.g., 750 µL of heptane) and wait another 5 minutes.
-
Apply a final pulse of vacuum to elute the remaining solvent.
-
Evaporate the collected eluate to dryness at room temperature or under a gentle stream of nitrogen.
-
Reconstitute the extract in 100 µL of the initial LC mobile phase.
-
Gently vortex for 60 seconds and transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides excellent sample cleanup by utilizing specific sorbent materials to remove interferences.
Materials:
-
Serum samples
-
This compound internal standard (IS) solution
-
SPE cartridges (e.g., C18 or specialized polymeric phases)
-
SPE manifold
-
Methanol, HPLC grade
-
Water, deionized
-
Washing and elution solvents (specific to the SPE sorbent)
-
Collection tubes
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of serum, add 10 µL of this compound internal standard solution and mix gently.
-
Some protocols may require a protein precipitation step prior to loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove polar interferences (e.g., water or a low percentage of organic solvent in water).
-
-
Elution:
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Concluding Remarks
The selection of the most appropriate sample preparation protocol will depend on the specific requirements of the assay, including desired sensitivity, sample throughput, and available instrumentation. The use of this compound as an internal standard is crucial for compensating for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and reliability of the quantitative results. It is recommended to validate the chosen method according to established regulatory guidelines to ensure its performance for the intended application.
References
- 1. Measurement of vitamin D status: background, clinical use, and methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ercalcitriol-13C,d3 in Clinical Chemistry Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ercalcitriol-13C,d3 as an internal standard in clinical chemistry research, specifically for the quantitative analysis of Ercalcitriol (1α,25-dihydroxyvitamin D2) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Ercalcitriol (1α,25-dihydroxyvitamin D2) is an active metabolite of vitamin D2. Accurate measurement of its circulating levels, along with Calcitriol (1α,25-dihydroxyvitamin D3), is crucial for assessing vitamin D status and investigating a range of physiological and pathological conditions, including bone disorders, renal disease, and certain cancers. LC-MS/MS has emerged as the gold standard for the specific and sensitive quantification of vitamin D metabolites due to its high selectivity and accuracy.
The use of a stable isotope-labeled internal standard is essential for reliable quantification by LC-MS/MS, as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency. This compound is a stable isotope-labeled form of Ercalcitriol that serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass, ensuring co-elution during chromatography and accurate normalization of the analytical signal.
Application Notes
The primary application of this compound in clinical chemistry research is as an internal standard for the accurate quantification of Ercalcitriol in biological matrices, most commonly serum and plasma. This stable isotope dilution LC-MS/MS method offers significant advantages over other analytical techniques, such as immunoassays, by providing higher specificity and minimizing cross-reactivity with other vitamin D metabolites.
Key Advantages of Using this compound:
-
High Accuracy and Precision: The use of a stable isotope-labeled internal standard corrects for matrix effects and procedural losses, leading to highly accurate and reproducible results.
-
Specificity: LC-MS/MS can differentiate between various vitamin D metabolites, including the epimers of 25-hydroxyvitamin D, ensuring that only the target analyte is quantified.
-
Sensitivity: This method allows for the detection and quantification of the very low circulating concentrations of active vitamin D metabolites, often in the picogram per milliliter (pg/mL) range.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of 1,25-dihydroxyvitamin D2 (Ercalcitriol) and D3 (Calcitriol) using stable isotope-labeled internal standards.
Table 1: Method Validation Parameters for 1,25-Dihydroxyvitamin D2 and D3 Analysis
| Parameter | 1,25-dihydroxyvitamin D2 (Ercalcitriol) | 1,25-dihydroxyvitamin D3 (Calcitriol) | Reference |
| Linear Range | 4.0 - 160.0 pg/mL | 4.0 - 160.0 pg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | [2] |
| Intra-assay Precision (%CV) | 7.8% at 81 pg/mL | 7.8% at 81 pg/mL | [3] |
| Inter-assay Precision (%CV) | 10.7% at 34 pg/mL | 10.7% at 34 pg/mL | [3] |
| Analytical Recovery | 89.9 - 115.5% | 89.9 - 115.5% | [1] |
Note: The LLOQ of 1.0 ng/mL from one study may reflect a different assay design, as other sources indicate quantification in the pg/mL range is typical and necessary for these analytes.
Experimental Protocols
This section outlines a general protocol for the quantification of Ercalcitriol in human serum using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Ercalcitriol analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human serum (calibrators, quality controls, and unknown samples)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Spiking: To 500 µL of serum sample, calibrator, or quality control, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 1 mL of cold acetonitrile to each sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & SPE: Reconstitute the dried extract in a small volume of a suitable solvent and proceed with Solid Phase Extraction (SPE) for further cleanup and concentration of the analyte. The SPE protocol will depend on the specific cartridge used but generally involves conditioning, loading, washing, and eluting steps.
-
Final Evaporation and Reconstitution: Evaporate the eluate from the SPE step to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the analyte from other matrix components.
-
Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Ercalcitriol and this compound are monitored.
-
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ercalcitriol | [To be optimized] | [To be optimized] |
| This compound | [To be optimized based on labeling] | [To be optimized based on labeling] |
Note: The specific m/z values for the precursor and product ions will need to be determined empirically on the mass spectrometer being used.
Data Analysis
The concentration of Ercalcitriol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the calibrator samples.
Visualizations
Experimental Workflow
Caption: Workflow for Ercalcitriol quantification.
Vitamin D Signaling Pathway
Caption: Genomic signaling pathway of active Vitamin D.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Ercalcitriol in clinical chemistry research. The stable isotope dilution LC-MS/MS methodology described provides the specificity and sensitivity required to measure the low physiological concentrations of this active vitamin D metabolite. Adherence to a well-validated protocol is crucial for obtaining high-quality data that can contribute to a better understanding of vitamin D metabolism and its role in health and disease.
References
Application Notes and Protocols for Developing a Calibration Curve for 1,25-Dihydroxyvitamin D2 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,25-dihydroxyvitamin D is the biologically active form of vitamin D, playing a crucial role in calcium and phosphorus metabolism.[1] Accurate quantification of 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) is essential for clinical diagnosis, monitoring of renal disease, and in pharmacokinetic studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its superior sensitivity, specificity, and repeatability compared to traditional methods like radioimmunoassay (RIA).[2] This document provides detailed protocols for developing a robust calibration curve for the quantification of 1,25(OH)₂D₂ in human serum or plasma using LC-MS/MS.
Vitamin D Signaling Pathway
The biological effects of Vitamin D are initiated by its conversion to the active form, 1,25(OH)₂D. This process begins with the synthesis of Vitamin D3 in the skin or dietary intake of Vitamin D2 or D3. These precursors are transported to the liver and hydroxylated to form 25-hydroxyvitamin D [25(OH)D], the major circulating form. In the kidneys, 25(OH)D is further hydroxylated by the enzyme CYP27B1 to produce the active hormone 1,25(OH)₂D. 1,25(OH)₂D then binds to the intracellular Vitamin D Receptor (VDR), which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription and leading to various physiological responses.
Caption: Vitamin D metabolic activation and genomic signaling pathway.
Experimental Protocols
Materials and Reagents
-
1,25-dihydroxyvitamin D2 certified reference material
-
Deuterated 1,25-dihydroxyvitamin D2 (d6-1,25(OH)₂D₂) as internal standard (IS)
-
HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human serum or plasma (analyte-free or stripped)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
-
Immunoaffinity extraction columns (optional, for increased selectivity)
-
Class A volumetric flasks and pipettes
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Accurately weigh and dissolve the 1,25(OH)₂D₂ reference material and the d6-1,25(OH)₂D₂ internal standard in methanol to prepare individual primary stock solutions of approximately 1 mg/mL. Store at -20°C or lower in amber vials.
-
Working Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with methanol.
-
Calibration Standard Working Solutions: Serially dilute the 1,25(OH)₂D₂ working stock solution with methanol:water (1:1, v/v) to prepare a series of working calibration standards at concentrations ranging from 5 to 500 pg/mL.
-
Internal Standard Working Solution: Dilute the d6-1,25(OH)₂D₂ working stock solution with acetonitrile to a final concentration of approximately 2.5 pg/µL.
Sample Preparation (Protein Precipitation and SPE)
This protocol combines protein precipitation with solid-phase extraction for effective sample clean-up.
-
Aliquoting: Pipette 500 µL of each calibration standard, quality control (QC) sample, and unknown serum/plasma sample into separate polypropylene tubes.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile/methanol (9:1, v/v) to each tube. Vortex for 1 minute to precipitate proteins.
-
Incubation and Centrifugation: Incubate the tubes at 4°C for 10 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by passing methanol followed by water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with a higher percentage of organic solvent (e.g., 90% methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol, both containing a small percentage of formic acid (e.g., 0.1%), is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Injection Volume: Inject 20-50 µL of the reconstituted sample.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both 1,25(OH)₂D₂ and its deuterated internal standard should be optimized.
-
Data Presentation
The following table summarizes a typical calibration curve for a 1,25(OH)₂D₂ assay.
| Calibrator Level | Nominal Concentration (pg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 1 | 5 | 1,250 | 50,000 | 0.025 |
| 2 | 10 | 2,550 | 51,000 | 0.050 |
| 3 | 50 | 12,750 | 50,500 | 0.252 |
| 4 | 100 | 25,200 | 49,800 | 0.506 |
| 5 | 250 | 63,000 | 50,200 | 1.255 |
| 6 | 500 | 126,000 | 49,500 | 2.545 |
Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 5 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Equation | y = mx + c |
| Weighting Factor | 1/x or 1/x² |
Experimental Workflow
The entire process from sample receipt to data analysis is outlined in the following workflow diagram.
Caption: Workflow for generating a 1,25(OH)₂D₂ calibration curve.
References
- 1. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Separation of Vitamin D Epimers by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of vitamin D metabolites is crucial for assessing vitamin D status and its role in various physiological processes and diseases. A significant challenge in this analysis is the presence of C3-epimers of 25-hydroxyvitamin D [25(OH)D], which are stereoisomers that differ only in the orientation of the hydroxyl group at the third carbon position.[1] These epimers, such as 3-epi-25-hydroxyvitamin D3 [3-epi-25(OH)D3], have been found in significant concentrations, particularly in infants, and exhibit lower bioactivity compared to the primary metabolites.[2][3]
Since epimers are isobaric with their corresponding vitamin D metabolites, they cannot be distinguished by mass spectrometry alone, necessitating chromatographic separation for accurate quantification.[2][4] Co-elution of these epimers can lead to an overestimation of vitamin D levels, potentially resulting in misinterpretation of a patient's vitamin D status. This application note provides detailed liquid chromatography (LC) conditions and protocols for the effective separation of vitamin D epimers from their primary metabolites, primarily focusing on 25-hydroxyvitamin D2 [25(OH)D2] and 25-hydroxyvitamin D3 [25(OH)D3]. The methodologies described are based on reversed-phase and chiral chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for this analysis.
Chromatographic Conditions for Vitamin D Epimer Separation
Achieving baseline separation of vitamin D epimers requires careful optimization of chromatographic parameters. Several column chemistries and mobile phase compositions have been successfully employed. Pentafluorophenyl (PFP) and specialized cholesterol-based stationary phases have demonstrated excellent selectivity for these separations.
Recommended LC Columns
The choice of the analytical column is critical for the successful separation of vitamin D epimers. While traditional C18 columns can be used, they often provide incomplete resolution. Specialized columns generally offer superior performance.
| Column Type | Stationary Phase | Key Features | Reference |
| Pentafluorophenyl (PFP) | e.g., Agilent InfinityLab Poroshell 120 PFP, Raptor FluoroPhenyl | Provides alternative selectivity to C18, enabling baseline resolution of epimers. | |
| Cholesterol-based | e.g., Cosmocore Cholester | Offers high hydrophobicity and unique selectivity for baseline separation, even allowing for UV detection. | |
| Chiral | e.g., 5-dinitrobenzoyl-(R)-phenylglycine (Chirex-PGLY and DNB) | Provides excellent separation of epimers. | |
| Reversed-Phase C18 | e.g., Luna C18, ACQUITY C18 CSH | Can achieve near baseline resolution with optimized conditions and longer column dimensions. | |
| Pentafluorophenyl (F5) | e.g., Kinetex F5 | Considered one of the best columns for separating 25OHD3 and its epimer. |
Mobile Phase Compositions
Both isocratic and gradient elution methods can be employed for separating vitamin D epimers. The choice of organic modifier and additives plays a significant role in achieving the desired resolution.
| Method Type | Aqueous Phase (A) | Organic Phase (B) | Typical Gradient/Isocratic Condition | Reference |
| Gradient Elution | Water with 0.1% Formic Acid | Methanol with 0.1% Formic Acid | Gradient from 65% to 95% B over ~8.5 minutes. | |
| Gradient Elution | 5 mM Ammonium Formate in Water | 5 mM Ammonium Formate in Methanol | Gradient starting at 75% B, increasing to 100% B. | |
| Isocratic Elution | - | 100% Methanol | Used with cholesterol-based columns for baseline separation. | |
| Isocratic Elution | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 70:30 (Methanol:Water) with 0.1% formic acid. |
Experimental Protocols
This section provides detailed protocols for sample preparation and LC-MS/MS analysis for the separation of vitamin D epimers in serum or plasma.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This is a common and effective method for extracting vitamin D metabolites from serum.
Materials:
-
Serum or plasma sample
-
Internal Standard (IS) solution (e.g., deuterated 25(OH)D3)
-
Acetonitrile (ACN)
-
Zinc Sulfate (ZnSO₄) solution (0.2 M)
-
Hexane
-
Methanol
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 400 µL of serum into a glass vial.
-
Add 15 µL of the internal standard solution.
-
Add 400 µL of 0.2 M ZnSO₄ solution to precipitate proteins.
-
Add 800 µL of methanol and vortex for 90 seconds.
-
Add 2 mL of hexane and vortex for another 90 seconds.
-
Centrifuge the sample at 4,300 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 55 °C.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following is a representative LC-MS/MS method for the analysis of 25(OH)D and its C3-epimers.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
| Analytical Column | Agilent InfinityLab Poroshell 120 PFP, 3.0 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.550 mL/min |
| Column Temperature | 20 °C |
| Injection Volume | 10 µL |
| Gradient | Time (min) |
| 0.00 | |
| 1.00 | |
| 6.00 | |
| 6.50 | |
| 8.40 | |
| 8.50 | |
| 10.00 |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Drying Gas Temperature | 250 °C |
| Drying Gas Flow | 7 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 325 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
Note: MRM transitions should be optimized for each specific instrument and analyte.
Visualization of Workflows
Experimental Workflow for Vitamin D Epimer Analysis
The following diagram illustrates the overall workflow from sample collection to data analysis for the determination of vitamin D epimers.
Caption: A general workflow for the analysis of vitamin D epimers in biological samples.
Logical Relationship of Analytical Challenges
This diagram outlines the logical relationship between the properties of vitamin D epimers and the necessary analytical solutions.
Caption: The logical flow from the analytical challenge of vitamin D epimers to the required solution.
Conclusion
The accurate quantification of vitamin D metabolites requires the chromatographic separation of C3-epimers to avoid overestimation and ensure correct clinical assessment. This application note has provided detailed protocols and chromatographic conditions utilizing advanced column technologies like pentafluorophenyl and cholesterol-based stationary phases, which have proven effective for this challenging separation. By implementing the described sample preparation and LC-MS/MS methodologies, researchers and clinical laboratories can achieve reliable and accurate measurements of vitamin D and its epimers, leading to a better understanding of vitamin D metabolism and its clinical implications.
References
Application Notes and Protocols for the Detection of Ercalcitriol-13C,d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ercalcitriol (1α,25-Dihydroxyvitamin D2) using an isotopic-labeled internal standard, Ercalcitriol-13C,d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and implementation of robust and sensitive bioanalytical methods for preclinical and clinical research.
Introduction
Ercalcitriol, the biologically active form of vitamin D2, is a critical steroid hormone involved in calcium homeostasis and bone metabolism. Accurate quantification of Ercalcitriol in biological matrices is essential for a variety of research applications, including pharmacokinetic studies, clinical diagnostics, and drug development. Due to its low endogenous concentrations, highly sensitive and specific analytical methods are required. LC-MS/MS has emerged as the gold standard for this purpose, offering superior selectivity and sensitivity compared to traditional immunoassay methods. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interfering substances and concentrating the analyte of interest. Common techniques for the extraction of vitamin D metabolites from biological matrices like serum and plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol: Supported Liquid Extraction (SLE)
-
Sample Pre-treatment: To a 200 µL aliquot of serum or plasma, add 25 µL of the this compound internal standard working solution. Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of methanol to the sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Loading onto SLE Plate: Load the supernatant onto a 96-well supported liquid extraction plate.
-
Elution: Elute the analytes with an appropriate organic solvent, such as a mixture of ethyl acetate and hexane. Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve Ercalcitriol from other vitamin D metabolites and endogenous interferences. Reversed-phase chromatography is typically employed.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 20 µL |
| Gradient Elution | A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and analytes. |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). To enhance sensitivity, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex™ can be employed.[1]
Table 2: Mass Spectrometry Parameters for Ercalcitriol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone/Declustering Potential (V) |
| Ercalcitriol | To be determined empirically | To be determined empirically | To be optimized | To be optimized |
| This compound | To be determined empirically | To be determined empirically | To be optimized | To be optimized |
Note on MS Parameters: The exact m/z values for the precursor and product ions, as well as the optimal collision energy and cone/declustering potential, must be determined experimentally by infusing a standard solution of Ercalcitriol and this compound into the mass spectrometer. The precursor ion will correspond to the [M+H]+ or another adduct (e.g., [M+NH4]+). Product ions are generated by fragmentation of the precursor ion in the collision cell.
General Guidance for Parameter Optimization:
-
Precursor Ion: Infuse a solution of the analyte and acquire a full scan mass spectrum to identify the most abundant and stable parent ion.
-
Product Ions: Perform a product ion scan on the selected precursor ion to identify the most intense and specific fragment ions.
-
Collision Energy and Cone/Declustering Potential: Optimize these parameters to maximize the signal intensity of the selected product ions.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 3: Example Calibration Curve Data for Ercalcitriol
| Calibrator Concentration (pg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,234 | 567,890 | 0.0268 |
| 25 | 38,123 | 571,234 | 0.0667 |
| 50 | 75,987 | 569,876 | 0.1333 |
| 100 | 151,456 | 570,123 | 0.2656 |
| 250 | 378,987 | 568,901 | 0.6662 |
| 500 | 755,123 | 569,543 | 1.3258 |
Table 4: Example Quality Control Sample Analysis
| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| Low | 30 | 29.5 | 98.3 | 4.5 |
| Mid | 200 | 205.4 | 102.7 | 3.2 |
| High | 400 | 395.8 | 98.9 | 2.8 |
Visualizations
Diagrams are provided to illustrate key workflows and relationships in the analytical process.
Caption: Experimental workflow for the LC-MS/MS analysis of Ercalcitriol.
Caption: Simplified metabolic pathway of Vitamin D2 to its active form, Ercalcitriol.
References
Troubleshooting & Optimization
Technical Support Center: Resolving Matrix Effects in Plasma with Ercalcitriol-13C,d3
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ercalcitriol-13C,d3 as a stable isotope-labeled internal standard for the quantification of Ergocalciferol (Vitamin D2) in plasma samples by LC-MS/MS. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in plasma analysis?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In plasma, these components can include phospholipids, salts, proteins, and anticoagulants. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative results. Plasma is a particularly challenging biological matrix due to its high concentration of proteins and lipids, which can be co-extracted with the analyte of interest and interfere with ionization in the mass spectrometer's source.
Q2: How does a stable isotope-labeled (SIL) internal standard like this compound help resolve matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. An ideal SIL-IS, such as this compound, is chemically identical to the analyte (Ergocalciferol) and therefore exhibits nearly the same behavior during sample extraction, chromatography, and ionization. Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.
Q3: Is derivatization required for the analysis of Ergocalciferol and this compound?
A3: While not strictly mandatory, derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly improve the ionization efficiency and, consequently, the sensitivity of the assay.[1][2] This is particularly beneficial for achieving low limits of quantification. However, successful LC-MS/MS methods have also been developed without derivatization, often relying on sensitive mass spectrometers and optimized sample preparation.[3]
Q4: What is the benefit of using Atmospheric Pressure Chemical Ionization (APCI) over Electrospray Ionization (ESI) for Ergocalciferol analysis?
A4: For non-polar molecules like Ergocalciferol, APCI is often preferred as it can provide better sensitivity and is generally less susceptible to matrix effects from complex biological samples compared to ESI.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Ergocalciferol using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Analyte/IS Ratio | - Inconsistent sample preparation. - Poor chromatographic peak shape. - Matrix effects are not being adequately compensated for. | - Ensure consistent and precise execution of the sample preparation protocol. - Optimize the chromatographic method to ensure symmetrical and well-defined peaks. - Evaluate and optimize the sample cleanup procedure to remove more interfering matrix components. Consider a more rigorous extraction method (e.g., SPE instead of LLE). |
| Poor Recovery of Both Analyte and Internal Standard | - Inefficient extraction from the plasma matrix. - Analyte and IS loss during the evaporation step. | - Optimize the extraction solvent and conditions (e.g., pH, mixing time). - Ensure the evaporation step is not too harsh (e.g., moderate temperature and gentle nitrogen stream). |
| Ion Suppression or Enhancement | - Co-elution of phospholipids or other endogenous components. - Inadequate sample cleanup. | - Modify the chromatographic gradient to better separate the analyte and IS from interfering peaks. - Implement a more effective sample preparation technique such as Solid-Phase Extraction (SPE) or phospholipid removal plates.[3] |
| Analyte and Internal Standard Do Not Co-elute | - Isotope effect from the labeling of the internal standard. - Suboptimal chromatographic conditions. | - While minor retention time shifts can occur with labeled standards, significant separation should be addressed by optimizing the analytical column and mobile phase composition. Perfect co-elution is ideal for optimal matrix effect compensation. |
| Low Sensitivity | - Poor ionization of Ergocalciferol. - Suboptimal sample preparation. | - Consider derivatization with PTAD to enhance ionization efficiency. - Optimize the sample preparation to minimize analyte loss and remove interfering substances. - Use APCI as the ionization source. |
Experimental Protocols
The following are detailed methodologies for key experiments. While these protocols have been validated with a deuterated internal standard (Ergocalciferol-d6), they serve as an excellent starting point for methods using this compound.
Protocol 1: Liquid-Liquid Extraction (LLE) with Derivatization
This protocol is adapted from a validated method for the determination of Ergocalciferol in human plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add a working solution of this compound.
-
Add 100 µL of 2.0% (v/v) ammonia solution in water and vortex for 20 seconds.
-
Perform liquid-liquid extraction by adding 2.5 mL of n-hexane and mixing on a rotary mixer for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation:
-
Transfer the supernatant (n-hexane layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried residue with 20 µL of a 100 µg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
-
Reconstitution and Analysis:
-
Add reconstitution solvent, vortex, and inject into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation with Phospholipid Depletion
This protocol is a simplified approach for cleaner sample extracts.
-
Sample Preparation:
-
To a known volume of plasma, add the this compound internal standard solution.
-
-
Protein Precipitation:
-
Add 3 volumes of cold acetonitrile to the plasma sample.
-
Vortex vigorously to precipitate proteins.
-
-
Phospholipid Removal:
-
Pass the supernatant through a phospholipid depletion plate or column.
-
-
Analysis:
-
The resulting filtrate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.
-
Quantitative Data Summary
The following tables summarize quantitative data from a validated method for Ergocalciferol analysis using a deuterated internal standard, which is expected to be comparable for this compound.
Table 1: Extraction Recovery and Matrix Effect
| Quality Control Level | Extraction Recovery (%) | IS-Normalized Matrix Factor |
| Low QC | 83.0 | 1.04 |
| Medium QC | 84.5 | 1.05 |
| High QC | 85.4 | 1.05 |
An IS-Normalized Matrix Factor close to 1.0 indicates effective compensation for matrix effects.
Table 2: Inter-Assay Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Ergocalciferol | 2.5 | 11.4 | 109.2 |
| 20 | 5.2 | 100.9 | |
| 80 | 3.8 | 101.5 |
Visualizations
Workflow for Mitigating Matrix Effects
The following diagram illustrates a typical workflow for identifying and mitigating matrix effects in the analysis of Ergocalciferol using this compound.
Caption: Workflow for sample analysis and troubleshooting of matrix effects.
Decision Tree for Sample Preparation Method Selection
This diagram provides a logical approach to selecting an appropriate sample preparation method.
Caption: Decision tree for selecting a sample preparation method.
References
Technical Support Center: Optimizing LC-MS/MS for Low-Concentration Vitamin D Metabolites
Welcome to the technical support center for the analysis of vitamin D metabolites by LC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and accurate quantification of low-concentration vitamin D metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the LC-MS/MS analysis of vitamin D metabolites.
Q1: I am observing poor sensitivity and a low signal-to-noise ratio for my vitamin D metabolites. What are the potential causes and solutions?
A1: Low sensitivity is a frequent issue, especially for metabolites like 1α,25-dihydroxyvitamin D [1α,25(OH)₂D], which is biologically active at picomolar concentrations[1]. Several factors throughout the analytical workflow can contribute to this problem.
Troubleshooting Steps:
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Sample Preparation: Inefficient extraction and high matrix effects are common culprits.
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Protein Precipitation (PPT) Alone is Insufficient: While PPT is a necessary first step, it often leaves behind phospholipids that can cause significant ion suppression, leading to a reduction in analyte signal by as much as 40%[2].
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Solution: Implement a more rigorous sample cleanup method. Combining liquid-liquid extraction (LLE) with solid-phase extraction (SPE) can reduce ion suppression by 2- to 4-fold compared to SPE alone[1][3]. Alternatively, phospholipid removal plates (e.g., HybridSPE®-Phospholipid or Captiva EMR-Lipid) can be used after protein precipitation to effectively eliminate interfering lipids[2].
-
-
Ionization Source and Mobile Phase: The choice of ionization source and mobile phase composition dramatically impacts ionization efficiency.
-
Ionization Source: While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) is often preferred for vitamin D analysis as it can reduce matrix effects and improve sensitivity. Some studies have shown that ESI can be 2-5 times less sensitive than APCI for 25(OH)D₃ and D₂.
-
Mobile Phase Buffer: Vitamin D metabolites are neutral compounds, but the mobile phase buffer can significantly affect ionization. Using ammonium formate as a mobile phase additive can nearly double the response of vitamin D metabolites compared to formic acid.
-
Solution: Experiment with different ionization sources available on your instrument. Optimize the mobile phase by testing additives like ammonium formate to enhance signal intensity.
-
-
Derivatization: For extremely low-concentration metabolites, derivatization can increase ionization efficiency by 100- to 1000-fold.
-
Cookson-type Reagents: Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) react with the cis-diene structure of vitamin D metabolites, significantly enhancing their ionization.
-
Novel Derivatizing Agents: Newer reagents like 2-Nitrosopyridine (PyrNO) and Amplifex® Diene have been shown to provide even greater sensitivity than PTAD. PyrNO, in particular, improves ionization efficiency while maintaining good chromatographic separation.
-
Solution: If sensitivity remains an issue after optimizing sample preparation and MS conditions, consider incorporating a derivatization step into your workflow.
-
Q2: I'm having trouble separating isobaric and epimeric forms of vitamin D metabolites, such as 3-epi-25(OH)D₃ from 25(OH)D₃. How can I improve chromatographic resolution?
A2: Co-elution of isobars and epimers is a critical issue as they cannot be distinguished by mass spectrometry alone, leading to inaccurate quantification. Achieving baseline separation is key.
Troubleshooting Steps:
-
Column Selection: The choice of stationary phase is crucial for resolving closely related vitamin D analogs.
-
Pentafluorophenyl (PFP) Phases: Columns with a PFP stationary phase, such as Ascentis® Express F5, have demonstrated superior selectivity for separating 25(OH)D₃ and its C3-epimer compared to traditional C18 columns.
-
Chiral Columns: For complex separations involving multiple epimers and isobars, using tandem columns, including a chiral column, can provide the necessary resolution.
-
Solution: Screen different column chemistries, with a focus on PFP and C8 phases, to find the optimal selectivity for your specific analytes of interest.
-
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition can significantly impact chromatographic selectivity.
-
Organic Modifier: Evaluate different organic modifiers (e.g., methanol, acetonitrile) and their proportions in the mobile phase.
-
Buffer System: While primarily affecting ionization, the buffer can also influence selectivity to a lesser extent.
-
Solution: Systematically vary the mobile phase composition and gradient profile to achieve baseline separation of critical pairs.
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Q3: My results are inconsistent, and I suspect matrix effects are the cause. How can I identify and mitigate them?
A3: Matrix effects, primarily ion suppression from co-eluting endogenous compounds like phospholipids, are a major source of variability in LC-MS/MS assays.
Troubleshooting Steps:
-
Identification of Matrix Effects:
-
Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the LC eluent post-column while injecting a blank, extracted matrix sample. Dips in the analyte signal indicate regions of ion suppression.
-
Matrix Factor Calculation: Compare the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. A ratio of less than one indicates ion suppression.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: As detailed in Q1, enhanced sample preparation is the most effective way to remove interfering matrix components. Techniques like LLE-SPE or phospholipid removal plates are highly recommended.
-
Chromatographic Separation: Adjust the chromatographic method to separate the analytes of interest from regions of significant ion suppression.
-
Use of Stable Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for each analyte can help compensate for matrix effects, as it will be affected in the same way as the endogenous analyte.
-
Change Ionization Source: APCI is generally less susceptible to matrix effects than ESI.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Analyte Response
| Sample Preparation Method | Analyte | Relative Response (%) | Reference |
| Protein Precipitation Only | 25(OH)D₂ | ~60 | |
| Protein Precipitation + HybridSPE®-PLus | 25(OH)D₂ | 100 | |
| Protein Precipitation Only | 25(OH)D₃ | ~60 | |
| Protein Precipitation + HybridSPE®-PLus | 25(OH)D₃ | 100 | |
| SPE Alone | 1α,25(OH)₂D₃ | - | |
| LLE followed by SPE | 1α,25(OH)₂D₃ | 2-4 fold higher |
Table 2: Effect of Mobile Phase Buffer on Vitamin D Metabolite Response
| Mobile Phase Additive | Analyte | Relative Response (%) | Reference |
| Formic Acid | 25(OH)D₂ | 100 | |
| Ammonium Formate | 25(OH)D₂ | ~200 | |
| Formic Acid | 25(OH)D₃ | 100 | |
| Ammonium Formate | 25(OH)D₃ | ~190 |
Table 3: Comparison of Derivatization Reagents for Enhanced Sensitivity
| Derivatization Reagent | Target Analyte | Sensitivity Improvement vs. Underivatized | Reference |
| PTAD | 1α,25(OH)₂D₃ | ~100-fold | |
| PyrNO | 1α,25(OH)₂D₃ | Higher than PTAD | |
| Amplifex® Diene | 1,25-(OH)₂-D₂/D₃ | Enhanced ionization and selectivity |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation followed by Phospholipid Removal
This protocol is adapted from a method utilizing HybridSPE®-PLus plates.
-
Spike Sample: Add internal standards to 100 µL of serum or plasma in a 96-well collection plate.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to each well.
-
Mix: Thoroughly mix by aspirating and dispensing the solution five times. Let the plate sit for 5 minutes to allow for complete protein precipitation.
-
Transfer: Transfer 200 µL of the supernatant to a HybridSPE®-PLus 96-well plate.
-
Filtration: Apply a vacuum of 10 in. Hg for 4 minutes to pass the supernatant through the plate.
-
Analysis: Collect the filtrate and inject it directly into the LC-MS/MS system.
Protocol 2: Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This is a general protocol for PTAD derivatization.
-
Reconstitute Extract: After sample extraction and evaporation, reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile).
-
Prepare PTAD Solution: Prepare a fresh solution of PTAD (e.g., 0.5 mg/mL) in acetonitrile.
-
Reaction: Add the PTAD solution to the reconstituted sample.
-
Incubate: Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Quench (Optional): The reaction can be quenched if necessary, depending on the specific method.
-
Analysis: Inject the derivatized sample into the LC-MS/MS system.
Visualizations
Caption: Optimized workflow for sensitive vitamin D metabolite analysis.
Caption: Troubleshooting guide for low signal intensity issues.
References
Troubleshooting guide for vitamin D assays using labeled standards
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using labeled standards in vitamin D assays. The focus is on providing practical solutions to common problems encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in vitamin D assays?
A1: The most common sources of error in vitamin D assays can be broadly categorized into pre-analytical, analytical, and post-analytical issues. Pre-analytical factors include sample collection, handling, and storage.[1] Analytical errors often stem from issues with reagents, calibration, instrument performance, and the presence of interfering substances.[2] Post-analytical errors can occur during data analysis and interpretation. For assays using labeled standards, incomplete recovery of the standard or its degradation can also lead to inaccurate results.
Q2: Why is the use of a labeled internal standard crucial in LC-MS/MS-based vitamin D assays?
A2: A labeled internal standard (IS), typically a deuterated form of the analyte (e.g., d3-25-hydroxyvitamin D3), is essential in LC-MS/MS assays to correct for variability during sample preparation and analysis.[3] The IS is added to the sample at the beginning of the workflow and is assumed to behave identically to the endogenous analyte during extraction, derivatization, and ionization.[4] By measuring the ratio of the analyte to the IS, any loss of analyte during sample processing or fluctuations in instrument response can be normalized, leading to more accurate and precise quantification.
Q3: What are matrix effects and how can they be minimized?
A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration. To minimize matrix effects, several strategies can be employed, including efficient sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances, particularly phospholipids. Chromatographic separation can also be optimized to separate the analyte from matrix components. The use of a co-eluting, isotopically labeled internal standard is the most effective way to compensate for matrix effects.
Q4: What are the key differences between immunoassays and LC-MS/MS for vitamin D analysis?
A4: Immunoassays (like ELISA) and LC-MS/MS are two distinct methods for vitamin D analysis. Immunoassays are based on the specific binding of an antibody to the vitamin D molecule. They are generally high-throughput and cost-effective but can be prone to cross-reactivity with other vitamin D metabolites, which can lead to inaccurate results. LC-MS/MS, considered the gold standard, combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. It can separately quantify different vitamin D metabolites (e.g., 25(OH)D2 and 25(OH)D3) and is less susceptible to cross-reactivity, but it is more labor-intensive and requires more expensive equipment.
Troubleshooting Guides
LC-MS/MS Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH or buffer concentration. | Optimize mobile phase composition. Ensure adequate buffering capacity. | |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Low or No Signal for the Analyte and/or Internal Standard | Inefficient extraction or recovery of the analytes. | Optimize the sample preparation protocol (e.g., solvent choice, extraction time). |
| Poor ionization efficiency. | Clean the ion source. Optimize MS parameters (e.g., capillary voltage, gas flow). | |
| Degradation of labeled standard. | Ensure proper storage and handling of the labeled standard. Verify its purity. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Ensure precise and consistent pipetting and extraction steps for all samples. |
| Fluctuation in instrument performance. | Check for leaks in the LC system. Ensure stable spray in the MS source. | |
| Inaccurate Quantification (Poor Recovery of Labeled Standard) | The labeled standard did not behave identically to the native analyte. | Ensure the internal standard is a stable isotope-labeled version of the analyte and co-elutes. |
| Inaccurate concentration of the internal standard spiking solution. | Prepare fresh internal standard solutions and verify their concentration. |
Immunoassay (ELISA) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Non-specific binding of antibodies. | Increase blocking time or try a different blocking agent. | |
| Substrate solution is contaminated or has been exposed to light. | Use fresh substrate solution and protect it from light. | |
| Low or No Signal | Reagents added in the wrong order or at incorrect concentrations. | Carefully follow the kit protocol. Verify all dilutions. |
| Insufficient incubation times or incorrect temperature. | Adhere to the recommended incubation times and temperatures in the protocol. | |
| Inactive enzyme conjugate. | Use a fresh vial of enzyme conjugate and ensure proper storage. | |
| Poor Standard Curve | Improper preparation of standards. | Reconstitute and dilute standards carefully according to the protocol. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. | |
| The range of the standard curve is not appropriate for the samples. | Dilute samples to fall within the linear range of the standard curve. | |
| High Coefficient of Variation (CV%) Between Duplicates | Inconsistent pipetting or washing technique. | Ensure uniform technique across the plate. |
| Temperature variation across the plate during incubation. | Ensure the plate is incubated in a stable temperature environment. | |
| Edge effects. | Avoid using the outermost wells of the plate if this is a recurring issue. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for vitamin D assays. These values can vary depending on the specific assay, instrumentation, and laboratory conditions.
Table 1: Typical Performance Characteristics of Vitamin D Assays
| Parameter | LC-MS/MS | Immunoassay (ELISA) |
| Limit of Detection (LOD) | 0.3 - 2.5 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 - 4.0 ng/mL | 3 - 10 ng/mL |
| Recovery of Labeled Standard | 84% - 111% | N/A (not typically measured this way) |
| Intra-assay Precision (%CV) | < 7% | < 10% |
| Inter-assay Precision (%CV) | < 12% | < 15% |
Table 2: Impact of Matrix Effects on LC-MS/MS Analysis
| Matrix | Analyte | Observed Effect | Magnitude of Effect | Reference |
| Dried Blood Spots | 25-hydroxyvitamin D3 | Ion Suppression | ~5-fold reduction in signal before optimization | |
| Food (Salmon, Cheese) | Vitamin D3 | Significant Ion Suppression | Varies by matrix and analytical method | |
| Serum | 25-hydroxyvitamin D3 | Signal Enhancement or Suppression | Can vary significantly |
Experimental Protocols
Detailed Methodology for LC-MS/MS Vitamin D Assay
This protocol is a general guideline and may require optimization for specific instruments and sample types.
-
Sample Preparation:
-
Pipette 200 µL of serum or plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution (e.g., d3-25-hydroxyvitamin D3 in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold precipitation reagent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate.
-
Injection Volume: 10-50 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Detailed Methodology for Vitamin D ELISA (Competitive Binding)
This protocol is based on a typical competitive ELISA format. Always refer to the specific kit manufacturer's instructions.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer and other reagents as instructed in the kit manual.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the biotin-labeled vitamin D conjugate to each well.
-
Incubate for a specified time (e.g., 90 minutes) at room temperature to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound components.
-
Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the biotin-labeled vitamin D that is bound to the antibody.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add TMB substrate solution to each well and incubate in the dark. A color will develop in inverse proportion to the amount of vitamin D in the sample.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of vitamin D in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Vitamin D signaling pathway.
Caption: LC-MS/MS experimental workflow.
References
- 1. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Ercalcitriol-13C,d3
Welcome to the technical support center for the analysis of Ercalcitriol-13C,d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation and ensuring accurate quantification during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a stable isotope-labeled form of Ercalcitriol, which is the 1α,25-dihydroxy vitamin D2, an active metabolite of vitamin D2.[1] The labeling with Carbon-13 (¹³C) and deuterium (d3) makes it a suitable internal standard for quantitative mass spectrometry-based assays.
Q2: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they enter the mass analyzer.[2] This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions, potentially complicating accurate quantification and molecular weight confirmation. Like other steroidal compounds, Ercalcitriol is susceptible to neutral loss of water, a common fragmentation pathway.
Q3: What are the primary causes of in-source fragmentation?
ISF is primarily caused by excessive energy being transferred to the analyte ions in the ion source. Key contributing factors include:
-
High cone/declustering potential or fragmentor voltage: These voltages can accelerate ions, leading to energetic collisions with gas molecules.[2]
-
High source and desolvation temperatures: Elevated temperatures can induce thermal degradation of the analyte.
-
Mobile phase composition: The pH and solvent composition can influence ionization efficiency and analyte stability.
-
Analyte stability: The inherent chemical structure of a molecule can make it more or less prone to fragmentation.
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of this compound during LC-MS/MS analysis.
Issue: Low abundance of the precursor ion and high abundance of fragment ions.
The expected protonated precursor ion ([M+H]⁺) for this compound has a mass-to-charge ratio (m/z) of approximately 432.7. A common in-source fragment corresponds to the neutral loss of one or more water molecules.
Table 1: Expected m/z Values for this compound and Its Fragments
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated precursor ion | 432.7 |
| [M+H-H₂O]⁺ | Fragment after loss of one water molecule | 414.7 |
| [M+H-2H₂O]⁺ | Fragment after loss of two water molecules | 396.7 |
Systematic Troubleshooting Steps:
Follow these steps to diagnose and resolve excessive in-source fragmentation.
Step 1: Optimize Ion Source Parameters
The primary approach to reducing ISF is to create "softer" ionization conditions. This involves systematically reducing the energy imparted to the ions.
Experimental Protocol for Optimizing Cone Voltage:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water 1:1 v/v) at a concentration that provides a stable signal.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Set the mass spectrometer to monitor the expected precursor ion (m/z 432.7) and the primary fragment ion (m/z 414.7).
-
Start with a moderate cone voltage (e.g., 30 V) and acquire data.
-
Gradually decrease the cone voltage in increments of 5 V, acquiring data at each step.
-
Monitor the intensities of the precursor and fragment ions. The optimal cone voltage will maximize the precursor ion signal while minimizing the fragment ion signal.
Table 2: Recommended Starting MS Parameters for Vitamin D Analog Analysis
| Parameter | Typical Range | Troubleshooting Action to Reduce ISF |
| Cone/Declustering Potential | 20 - 60 V | Decrease in 5 V increments |
| Source Temperature | 120 - 150 °C | Decrease in 10 °C increments |
| Desolvation Temperature | 350 - 500 °C | Decrease in 25 °C increments |
| Mobile Phase Additive | 0.1% Formic Acid or Ammonium Acetate/Formate | Consider using ammonium formate for enhanced [M+H]⁺ formation[3] |
Step 2: Evaluate and Optimize Mobile Phase Composition
The mobile phase can significantly impact ionization and fragmentation.
Experimental Protocol for Mobile Phase Optimization:
-
Prepare two sets of mobile phases:
-
Set A: Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile/Methanol + 0.1% Formic Acid.
-
Set B: Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid; Mobile Phase B: Acetonitrile/Methanol + 2 mM Ammonium Formate + 0.1% Formic Acid.
-
-
Using a standard solution of this compound, perform injections with each mobile phase set under the same LC gradient and optimized MS conditions from Step 1.
-
Compare the ratio of the precursor ion to the fragment ion for each mobile phase. The use of ammonium formate may enhance the abundance of the protonated precursor ion.[3]
Step 3: Check for System Contamination
A dirty ion source can sometimes contribute to increased fragmentation. If optimization of instrument parameters and mobile phase does not resolve the issue, consider cleaning the ion source components according to the manufacturer's recommendations.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to address in-source fragmentation of this compound.
Caption: A flowchart for troubleshooting in-source fragmentation.
Signaling Pathway of Ercalcitriol
Ercalcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR). The following diagram illustrates this signaling pathway.
Caption: The signaling pathway of Ercalcitriol via the Vitamin D Receptor.
References
Improving chromatographic peak shape for Ercalcitriol-13C,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of Ercalcitriol-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Vitamin D analogs like this compound?
A1: The most common causes of poor peak shape, such as peak tailing or fronting, for Vitamin D analogs include:
-
Secondary Silanol Interactions: Residual acidic silanol groups on silica-based columns can interact with any basic functionalities on the analyte, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the stationary phase, causing peak shape issues.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Extra-Column Effects: Issues such as long or wide-diameter tubing, or poorly made connections can cause band broadening and peak tailing.[2]
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Contamination: A contaminated column or guard column can lead to distorted peak shapes.
Q2: What type of column is best suited for the analysis of Ercalcitriol and its analogs?
A2: While standard C18 columns can be used, achieving optimal separation and peak shape for Vitamin D analogs, especially when dealing with isomers, often requires specialized columns. Highly hydrophobic C18 columns with a high carbon load or those with alternative stationary phases like pentafluorophenyl (F5) have shown superior selectivity and resolution.[1] For separating epimers, cholesterol-based stationary phases have also demonstrated excellent performance.
Q3: How does the choice of organic modifier in the mobile phase affect the analysis?
A3: The organic modifier (e.g., acetonitrile or methanol) significantly influences selectivity and resolution. Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography and can lead to shorter retention times. The choice between them can affect the elution order of closely related compounds and impact peak shape. It is often determined empirically during method development to achieve the best separation.
Q4: Can mobile phase additives improve the peak shape of this compound?
A4: Yes, mobile phase additives can significantly improve peak shape. Small amounts of acids like formic acid or buffers such as ammonium formate are commonly used. These additives can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing caused by secondary interactions. Ammonium formate has been shown to potentially double the analyte response compared to formic acid in some LC-MS applications.
Q5: Is derivatization necessary for the analysis of this compound?
A5: Derivatization is not typically required to improve peak shape but is often employed to enhance the sensitivity of detection, especially in LC-MS/MS analysis when dealing with very low concentrations. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can improve ionization efficiency and lower the limits of detection.
Troubleshooting Guide
Issue 1: Peak Tailing
Symptoms: The peak is asymmetrical, with the latter half being broader than the front half. The tailing factor is greater than 1.2.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to protonate residual silanol groups and minimize their interaction with the analyte.[1] - Use a Mobile Phase Buffer: Incorporate a buffer like ammonium formate (e.g., 2-10 mM) to maintain a consistent pH and mask silanol activity. - Employ a Highly Deactivated Column: Use a column with end-capping or a polar-embedded stationary phase to shield the analyte from silanol groups. |
| Column Contamination | - Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. - Implement a Column Wash Procedure: Flush the column with a strong solvent to remove contaminants. |
| Extra-Column Dead Volume | - Optimize Tubing: Use shorter tubing with a narrower internal diameter to connect the injector, column, and detector. - Check Fittings: Ensure all connections are properly fitted to avoid dead volume. |
| Inappropriate Sample Solvent | - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
Issue 2: Peak Fronting
Symptoms: The peak is asymmetrical, with the front half being broader than the latter half. The tailing factor is less than 0.9.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to a lower concentration. - Decrease Injection Volume: Inject a smaller volume of the sample onto the column. |
| Incompatible Sample Solvent | - Use a Weaker Sample Solvent: Ensure the sample is dissolved in a solvent weaker than the mobile phase to allow for proper focusing at the head of the column. |
| Column Collapse | - Verify Column Operating Conditions: Check that the mobile phase pH and temperature are within the recommended range for the column. If using a highly aqueous mobile phase, consider a column designed for these conditions. |
Experimental Protocols
Representative Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is a general procedure for extracting Vitamin D analogs from a biological matrix.
-
To 500 µL of the sample (e.g., serum or plasma), add an appropriate volume of the internal standard solution (this compound).
-
Add a protein precipitation agent, such as methanol or acetonitrile, and vortex thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., a mixture of ether and hexane).
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
Optimized Chromatographic Conditions for Vitamin D Analogs
The following table summarizes typical chromatographic conditions that have been successfully used for the analysis of Vitamin D analogs and can serve as a starting point for method development for this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB-C18 RRHD (2.1 x 100 mm, 1.8 µm) in tandem with ULTRON ES-OVM Chiral (2 x 150 mm, 5 µm) | Ascentis Express F5 |
| Mobile Phase A | 0.1% Formic acid in Acetonitrile | Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in Water | Methanol with 5 mM Ammonium Formate |
| Flow Rate | 0.2 mL/min | 0.4 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 5 µL | 10 µL |
| Gradient | A time-based gradient from a lower to a higher percentage of Mobile Phase A. | A time-based gradient optimized for the separation of critical pairs. |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting common chromatographic peak shape issues.
Mechanism of Peak Tailing and Mitigation
Caption: The chemical interaction leading to peak tailing and its mitigation by mobile phase modification.
References
Navigating Isotopic Cross-Talk in Multiplexed Vitamin D Panels: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isotopic cross-talk in multiplexed vitamin D panels.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of multiplexed vitamin D analysis?
A1: Isotopic cross-talk, or isotopic interference, occurs when the isotopic distribution of one vitamin D metabolite overlaps with the mass-to-charge ratio (m/z) of another metabolite or its stable isotope-labeled internal standard (SIL-IS) in a multiplexed assay. This can lead to inaccurate quantification, as the signal from one compound can artificially inflate the signal of another.
Q2: What are the primary causes of isotopic cross-talk in vitamin D LC-MS/MS assays?
A2: The main causes include:
-
Natural Isotopic Abundance: Elements like carbon (¹³C) and hydrogen (²H) have naturally occurring heavier isotopes. In molecules with many atoms, the cumulative contribution of these heavy isotopes can create a significant signal at M+1 or M+2, which might overlap with the m/z of another analyte or its internal standard.
-
Isobaric Interferences: Different molecules that have the same nominal mass can be indistinguishable in a mass spectrometer, leading to overlapping signals.[1]
-
Isomeric Interferences: Vitamin D metabolites often have isomers (e.g., epimers) with the same mass and similar fragmentation patterns, which can co-elute and interfere with each other if not chromatographically resolved.[2]
-
Impurities in Stable Isotope-Labeled Internal Standards: The synthesis of SIL-IS is often not 100% complete, leading to the presence of a small amount of the unlabeled analyte in the internal standard solution. This can cause a false positive signal, especially at low analyte concentrations.
Q3: How can I determine if isotopic cross-talk is affecting my assay?
A3: You can assess isotopic cross-talk by performing the following experiments:
-
Analyte-Only Injection: Inject a high concentration of the unlabeled vitamin D metabolite standard (without the internal standard) and monitor the MRM transition for the corresponding SIL-IS. Any signal detected in the internal standard channel indicates cross-talk from the analyte.
-
Internal Standard-Only Injection: Inject a solution of the SIL-IS alone and monitor the MRM transition for the unlabeled analyte. A signal in the analyte channel suggests the presence of isotopic impurities in the internal standard.
Q4: What are the main strategies to mitigate or correct for isotopic cross-talk?
A4: The primary strategies include:
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve baseline separation of interfering species, such as isomers and isobars, is a crucial first step.[2][3]
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with very small mass differences, helping to resolve isobaric interferences.[2]
-
Derivatization: Chemical derivatization can alter the mass and chromatographic behavior of vitamin D metabolites, potentially shifting them away from interfering signals.
-
Selection of a Suitable Stable Isotope-Labeled Internal Standard: Choosing a SIL-IS with a sufficient mass difference (ideally ≥3 Da) from the analyte can minimize the impact of isotopic overlap.
-
Mathematical Correction: If cross-talk cannot be eliminated experimentally, a mathematical correction can be applied to the data during processing to subtract the interfering signal.
Troubleshooting Guides
Issue 1: Non-linear calibration curve at the lower limit of quantitation (LLOQ).
Possible Cause: Isotopic impurity in the stable isotope-labeled internal standard (SIL-IS) is contributing to the analyte signal, causing a disproportionately high response at low concentrations.
Troubleshooting Steps:
-
Confirm Impurity:
-
Prepare a blank sample spiked only with the SIL-IS at the working concentration.
-
Analyze this sample and monitor the multiple reaction monitoring (MRM) transition for the unlabeled analyte.
-
Detection of a peak confirms the presence of the unlabeled analyte in your internal standard.
-
-
Mitigation Strategies:
-
Background Subtraction: Measure the peak area of the unlabeled analyte in the blank samples (containing only the SIL-IS). Subtract this background signal from the analyte peak area in all other samples.
-
Use a Higher Purity Internal Standard: If available, obtain a new lot of the SIL-IS with a higher isotopic purity.
-
Increase the Mass Difference: If possible, utilize a SIL-IS with a greater number of heavy isotopes to further separate its mass from the analyte's isotopic cluster.
-
Issue 2: Inaccurate quantification of a specific vitamin D metabolite in a multiplexed panel.
Possible Cause: Isotopic cross-talk from another, more abundant vitamin D metabolite is interfering with the analyte of interest.
Troubleshooting Steps:
-
Identify the Source of Interference:
-
Prepare single-analyte solutions for each vitamin D metabolite in the panel at a high concentration.
-
Inject each solution individually and monitor the MRM transitions for all other analytes in the panel.
-
This will help identify which metabolite is causing the cross-talk.
-
-
Optimize Chromatography:
-
Adjust the mobile phase gradient, column temperature, or try a different column chemistry (e.g., a chiral column for epimer separation) to improve the separation of the interfering species from the analyte of interest.
-
-
Select Alternative MRM Transitions:
-
If chromatographic separation is not sufficient, investigate alternative precursor and product ions for your analyte that are less prone to interference from the cross-talking metabolite.
-
-
Apply a Mathematical Correction:
-
If the interference cannot be resolved chromatographically or by selecting different MRM transitions, a mathematical correction can be applied.
-
Experimental Protocols
Protocol for Assessing and Correcting Isotopic Cross-Talk
This protocol outlines the steps to quantify the percentage of isotopic cross-talk and apply a mathematical correction.
1. Preparation of Solutions:
-
Analyte Stock Solution: Prepare a high-concentration stock solution of the unlabeled vitamin D metabolite.
-
Internal Standard Stock Solution: Prepare a stock solution of the stable isotope-labeled internal standard.
-
Calibration Standards: Prepare a series of calibration standards by spiking a suitable matrix (e.g., charcoal-stripped serum) with varying concentrations of the analyte and a constant concentration of the internal standard.
-
Analyte-Only Samples: Prepare a set of samples containing only the analyte at different concentrations (without the internal standard).
-
Internal Standard-Only Sample: Prepare a blank sample containing only the internal standard.
2. Data Acquisition:
-
Analyze all prepared samples using your established LC-MS/MS method.
-
For the analyte-only samples, monitor and record the peak area in the MRM channel of the internal standard.
-
For the internal standard-only sample, monitor and record the peak area in the MRM channel of the analyte.
3. Calculation of Cross-Talk Percentage:
-
From Analyte to Internal Standard:
-
For each analyte-only sample, calculate the ratio of the peak area of the signal in the internal standard channel to the peak area of the analyte.
-
The average of these ratios represents the percentage of cross-talk from the analyte to the internal standard.
-
% Crosstalk (Analyte to IS) = (Area_IS_in_Analyte-only_Sample / Area_Analyte_in_Analyte-only_Sample) * 100
-
-
From Internal Standard to Analyte (due to impurity):
-
The peak area of the analyte in the internal standard-only sample represents the contribution from the impurity. This value can be used for background subtraction.
-
4. Mathematical Correction:
-
For each sample, the corrected internal standard area can be calculated using the following formula:
-
Corrected IS Area = Measured IS Area - (Measured Analyte Area * (% Crosstalk (Analyte to IS) / 100))
-
-
Use the Corrected IS Area for the final concentration calculation.
Example LC-MS/MS Method for Multiplexed Vitamin D Analysis
This is a general example and should be optimized for your specific instrument and analytes.
| Parameter | Condition |
| LC Column | C18 or Chiral Column (e.g., Lux Cellulose-3) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of all analytes |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25-hydroxyvitamin D3 | 401.3 | 383.3 |
| 25-hydroxyvitamin D2 | 413.3 | 395.3 |
| 1,25-dihydroxyvitamin D3 | 417.3 | 399.3 |
| 24,25-dihydroxyvitamin D3 | 417.3 | 381.3 |
| 3-epi-25-hydroxyvitamin D3 | 401.3 | 383.3 |
| d6-25-hydroxyvitamin D3 (IS) | 407.3 | 389.3 |
Note: These are example transitions and should be optimized for your specific instrument.
Data Presentation
Table 1: Example Data for Isotopic Cross-Talk Assessment
| Analyte Concentration (ng/mL) | Analyte Peak Area | Peak Area in IS Channel | % Cross-Talk |
| 10 | 100,000 | 500 | 0.50% |
| 50 | 500,000 | 2,550 | 0.51% |
| 100 | 1,000,000 | 5,100 | 0.51% |
| 500 | 5,000,000 | 25,250 | 0.51% |
| Average | 0.51% |
Visualizations
Caption: Vitamin D Metabolism Pathway.
Caption: Experimental Workflow for Vitamin D Analysis.
Caption: Troubleshooting Logic for Isotopic Cross-talk.
References
- 1. researchgate.net [researchgate.net]
- 2. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
Method Validation for Quantitative Analysis of Ercalcitriol Using Ercalcitriol-13C,d3: A Comparative Guide
This guide provides a comparative overview of method validation parameters for the quantitative analysis of Ercalcitriol (1,25-dihydroxyvitamin D2), with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing a stable isotope-labeled internal standard like Ercalcitriol-13C,d3. The use of such an internal standard is critical for correcting for potential variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the assay.[1]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is crucial for the reliable quantification of Ercalcitriol in various biological matrices. While immunoassays have been traditionally used, LC-MS/MS methods are now considered the gold standard due to their superior specificity and sensitivity, allowing for the simultaneous measurement of different vitamin D metabolites.[2] The following tables summarize the performance characteristics of different analytical methods for the quantification of Ercalcitriol and structurally similar vitamin D metabolites.
| Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Matrix | Internal Standard |
| LC-MS/MS | 1,25-dihydroxyvitamin D2 & D3 | 4.0 - 160.0 pg/mL | Not Specified | Serum | Deuterated 1,25-dihydroxyvitamin D2 & D3 |
| LC-MS/MS | 1,25-dihydroxyvitamin D2 & D3 | 1 - 100 ng/mL | 0.9993 | Plasma | Deuterated calcitriol |
| Radioimmunoassay (RIA) | Ercalcitriol & Calcitriol | Not Specified | 0.98 (correlation with polyclonal antibody method) | Serum | Not Applicable |
| UPLC-MS/MS | Calcitriol | Not Specified | >0.99 | Human Plasma | Calcitriol d6 |
| Method | Analyte(s) | Accuracy (% Recovery) | Precision (% RSD) | LOQ | Recovery (%) |
| LC-MS/MS | 1,25-dihydroxyvitamin D2 & D3 | 89.9 - 115.5% | Not Specified | 4.0 pg/mL | 89.9 - 115.5% |
| LC-MS/MS | Calcitriol | Within 11% of specified concentration | 3.3 - 9.6% | 1 ng/mL | Not Specified |
| Radioimmunoassay (RIA) | Ercalcitriol & Calcitriol | 98% of added analyte | 7.8% (intra-assay), 10.7% (inter-assay) | 1.25 pg/tube (LOD) | Not Specified |
| UPLC-MS/MS | Multiple vitamin D metabolites | Within ±15% of nominal values | <15% | 0.05 - 0.5 ng/mL | 63.05 - 90.44% |
Experimental Protocols for Method Validation
Detailed experimental protocols are essential for ensuring the robustness and reliability of a quantitative assay. The following are generalized protocols for key validation experiments based on established guidelines.[3]
1. Linearity
-
Objective: To demonstrate the direct proportionality between the concentration of the analyte and the instrumental response.
-
Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of Ercalcitriol into a surrogate matrix (e.g., charcoal-stripped serum).[3] The concentration range should cover the expected physiological concentrations.
-
Add a constant concentration of the internal standard (this compound) to each calibration standard.
-
Process and analyze each standard in triplicate using the LC-MS/MS method.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥0.99.[4]
-
2. Accuracy
-
Objective: To assess the closeness of the measured concentration to the true concentration of the analyte.
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking known amounts of Ercalcitriol into the biological matrix.
-
Analyze at least five replicates of each QC level.
-
Calculate the accuracy as the percentage of the measured concentration relative to the nominal concentration. The mean value should be within ±15% of the nominal value.
-
3. Precision
-
Objective: To evaluate the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Protocol:
-
Intra-day Precision (Repeatability): Analyze at least five replicates of each QC level (low, medium, high) on the same day under the same operating conditions.
-
Inter-day Precision (Intermediate Precision): Analyze the same QC samples on at least three different days.
-
Calculate the precision as the relative standard deviation (RSD) for each concentration level. The RSD should not exceed 15%.
-
4. Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Protocol:
-
Prepare a series of diluted samples with decreasing concentrations of Ercalcitriol.
-
The LOQ is the lowest concentration that can be measured with a signal-to-noise ratio of at least 10 and for which the precision (RSD) is ≤20% and the accuracy is within 80-120% of the nominal value.
-
Experimental Workflow for Ercalcitriol Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of Ercalcitriol in a biological sample using LC-MS/MS with an internal standard.
Caption: Experimental workflow for quantitative analysis of Ercalcitriol.
This guide highlights the key considerations for the validation of a quantitative assay for Ercalcitriol. The presented data and protocols serve as a foundation for researchers and scientists in developing and implementing robust and reliable analytical methods. For specific applications, further optimization and validation according to regulatory guidelines are recommended.
References
A Head-to-Head Comparison: Ercalcitriol-13C,d3 vs. Deuterated Vitamin D3 Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D metabolites is paramount. This guide provides an objective comparison of Ercalcitriol-13C,d3 and traditional deuterated vitamin D3 standards for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
In the realm of quantitative analysis by mass spectrometry, stable isotope-labeled internal standards are indispensable for achieving accurate and precise results. They are crucial for correcting variations that can occur during sample preparation and analysis. While both carbon-13 (¹³C) and deuterium (d) labeled standards are utilized, their intrinsic properties can lead to significant differences in analytical performance. This guide explores these differences, providing available experimental data and detailed protocols to inform the selection of the most appropriate internal standard.
The Superiority of Carbon-13 Labeling: A Qualitative Advantage
While direct head-to-head experimental data comparing the performance of this compound with a specific deuterated vitamin D3 standard is not extensively published, the principles of isotope dilution mass spectrometry strongly favor the use of ¹³C-labeled standards. The primary advantages of ¹³C labeling over deuteration include:
-
Enhanced Isotopic Stability: Carbon-13 atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to the back-exchange with hydrogen atoms that can sometimes occur with deuterium labels, especially under certain pH or temperature conditions.
-
Improved Chromatographic Co-elution: ¹³C-labeled standards have physicochemical properties that are virtually identical to their unlabeled counterparts. This ensures they co-elute perfectly during chromatography. Deuterated standards, due to the slightly different bond strengths and polarity of C-D versus C-H bonds, can sometimes exhibit a small chromatographic shift. This can lead to the analyte and the internal standard entering the mass spectrometer at slightly different times, potentially being subjected to different matrix effects and compromising accuracy.
Quantitative Performance Data
The following tables summarize typical performance data for LC-MS/MS methods utilizing deuterated internal standards for the quantification of 1,25-dihydroxyvitamin D3 (Calcitriol), the D3 analogue of Ercalcitriol (1,25-dihydroxyvitamin D2). While specific data for this compound is not available in a comparative format, the theoretical advantages of ¹³C labeling suggest that it would likely meet or exceed these performance metrics, particularly in terms of accuracy and precision due to improved co-elution and isotopic stability.
Table 1: Typical Analytical Performance of a Validated LC-MS/MS Method for 1,25-dihydroxyvitamin D3 using a Deuterated Internal Standard [1][2]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 4.0 - 5.0 pg/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Table 2: Example of Inter-assay Precision for 1,25-dihydroxyvitamin D2 (Ercalcitriol) and D3 (Calcitriol) using Deuterated Internal Standards [3]
| Analyte | Concentration (nmol/L) | Inter-assay CV (%) |
| 1,25-dihydroxyvitamin D2 | 52 | 9.5 |
| 76 | 8.4 | |
| 1,25-dihydroxyvitamin D3 | 55 | 5.1 |
| 87 | 5.6 |
Experimental Protocols
A robust and reliable analytical method is crucial for the accurate quantification of vitamin D metabolites. Below are detailed experimental protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Sample Preparation using Immunoaffinity Extraction[2]
This protocol is suitable for the extraction of 1,25-dihydroxyvitamin D2 and D3 from human serum.
-
Sample Aliquoting: Pipette 500 µL of serum, calibrator, or quality control into a clean tube.
-
Internal Standard Spiking: Add a known amount of the internal standard (this compound or a deuterated standard) to each tube.
-
Immunoaffinity Extraction: Utilize a commercially available immunoaffinity extraction kit following the manufacturer's instructions. This step provides high selectivity for 1,25-dihydroxyvitamin D metabolites.
-
Elution: Elute the purified metabolites from the immunoaffinity column.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended for Increased Sensitivity): Reconstitute the dried extract in a solution of a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile. Incubate to allow the reaction to complete.
-
Reconstitution: After derivatization, evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis[1]
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for the analyte and the internal standard are monitored.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams visualize the vitamin D signaling pathway and a typical experimental workflow.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Vitamin D Analysis: An Inter-laboratory Comparison
This guide provides a comparative overview of common methods for the analysis of vitamin D, specifically focusing on 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status. For researchers, scientists, and drug development professionals, selecting an accurate and reliable method for quantifying vitamin D is critical. This document summarizes performance data from inter-laboratory studies, details experimental protocols, and illustrates key biological and experimental workflows.
Vitamin D Metabolism and Signaling
Vitamin D, obtained from sun exposure and diet, undergoes a two-step hydroxylation process to become biologically active.[1][2] Initially, the liver converts vitamin D to 25(OH)D.[3] Subsequently, the kidneys convert 25(OH)D into the active hormone, 1,25-dihydroxyvitamin D [1,25(OH)2D], which plays a crucial role in calcium homeostasis and gene regulation by binding to the vitamin D receptor (VDR).[1][2]
Caption: A simplified diagram of vitamin D metabolism and its genomic signaling pathway.
Comparison of Analytical Methods
The accurate measurement of 25(OH)D is challenging due to its lipophilic nature, high affinity for a binding protein, and the presence of structurally similar metabolites. The two primary analytical approaches are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is often considered the gold standard due to its higher specificity and ability to distinguish between different vitamin D metabolites.
Inter-laboratory comparison studies, such as those conducted by the Vitamin D Standardization Program (VDSP), are essential for assessing and improving the performance of these assays. These programs evaluate assays based on their bias compared to reference measurement procedures.
Table 1: Performance Summary of 25(OH)D Assays from VDSP Intercomparison Study 2
| Assay Manufacturer | Method Type | No. of Labs | Mean % Bias Range* | % of Assays with Mean Bias ≤ |±5%|** | Key Findings | | :--- | :--- | :---: | :---: | :---: | :--- | | Reference Method | ID LC-MS/MS | - | - | - | Target value for comparison | | Abbott | Immunoassay | 4 | -1.5 to 11.2 | 25% | Potential cross-reactivity from 24R,25(OH)2D3. | | Beckman Coulter | Immunoassay | 2 | 2.5 to 7.2 | 50% | Performance varied between participating laboratories. | | bioMérieux | Immunoassay | 1 | 14.1 | 0% | May have cross-reactivity from 24R,25(OH)2D3. | | DiaSorin | Immunoassay | 6 | -2.7 to 10.4 | 50% | Some assays showed potential cross-reactivity from 24R,25(OH)2D3. | | Fujirebio | Immunoassay | 1 | -1.4 | 100% | Met the VDSP performance criterion. | | IDS | Immunoassay | 6 | -3.0 to 16.1 | 33% | Performance varied; some assays showed potential cross-reactivity. | | Roche | Immunoassay | 7 | -5.0 to 3.4 | 86% | Generally good performance across laboratories. | | Siemens | Immunoassay | 3 | -1.8 to 8.1 | 33% | Performance varied between participating laboratories. |
*Note: Data is compiled from the VDSP Intercomparison Study 2, which assessed performance against isotope dilution liquid chromatography–tandem mass spectrometry (ID LC-MS/MS) reference values. The mean % bias indicates the average deviation from the reference method. A key goal of the VDSP is for assays to achieve a mean bias of ≤ |±5%|.
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the comparability and reliability of vitamin D measurements. Below are generalized methodologies for conducting an inter-laboratory comparison and for the primary analytical techniques.
Inter-laboratory Comparison Study Protocol
Proficiency testing schemes like the Vitamin D External Quality Assessment Scheme (DEQAS) and the VDSP aim to ensure the analytical reliability of assays. A typical workflow involves distributing serum samples to participating laboratories and comparing their results against a target value.
Caption: Workflow for an inter-laboratory comparison study of vitamin D assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the reference method for its high specificity and sensitivity. It can differentiate 25(OH)D2 and 25(OH)D3, as well as other metabolites like the C3-epimer of 25(OH)D3 that can interfere with immunoassays.
Methodology:
-
Sample Preparation: This is a critical step involving protein precipitation to release 25(OH)D from the vitamin D binding protein (DBP), followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from interfering substances.
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., deuterated 25(OH)D3) is added at the beginning of the process to account for analyte loss during sample preparation and variations in instrument response.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 or similar reversed-phase column separates 25(OH)D2, 25(OH)D3, and other metabolites based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated metabolites are ionized (usually by atmospheric pressure chemical ionization - APCI) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity and accurate quantification.
-
Data Analysis: The concentration of 25(OH)D is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Immunoassays
Immunoassays are widely used in clinical laboratories due to their high throughput and automation capabilities. These methods rely on the binding of an antibody to 25(OH)D.
Methodology (Principle of a Competitive Immunoassay):
-
Sample Pre-treatment: A releasing agent is added to the serum sample to dissociate 25(OH)D from its binding protein.
-
Competitive Binding: The treated sample is incubated with a specific anti-25(OH)D antibody and a labeled 25(OH)D tracer (e.g., linked to an enzyme or a chemiluminescent molecule). The 25(OH)D in the sample competes with the labeled tracer for a limited number of antibody binding sites.
-
Separation: The antibody-bound complex is separated from the unbound components. In automated systems, this is often achieved using magnetic microparticles coated with a secondary antibody.
-
Detection: The signal generated by the tracer bound to the antibody is measured. In a competitive format, the signal is inversely proportional to the concentration of 25(OH)D in the sample.
-
Quantification: The concentration is determined by interpolating the result from a calibration curve generated using standards of known 25(OH)D concentrations.
Despite their convenience, immunoassays can suffer from variability due to differences in antibody specificity, which may lead to cross-reactivity with other vitamin D metabolites and inaccuracies in measurement.
Conclusion
The accurate measurement of vitamin D is essential for clinical diagnostics and research. While automated immunoassays offer convenience and high throughput, their performance can be variable, and they may be susceptible to interferences. LC-MS/MS provides superior specificity and is the reference method against which other assays are standardized. Inter-laboratory proficiency programs like the VDSP are crucial for monitoring and improving the quality of vitamin D testing, ultimately leading to better harmonization of results across different methods and laboratories. Researchers and clinicians must be aware of the limitations of their chosen assay to ensure accurate interpretation of results.
References
Navigating the Nuances of Vitamin D Analysis: A Comparison of Ercalcitriol Internal Standards in Proficiency Testing
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in vitamin D metabolite analysis, the choice of internal standard is paramount. This guide provides a comparative overview of the performance of Ercalcitriol-13C,d3 and other deuterated internal standards in the context of proficiency testing for 1,25-dihydroxyvitamin D2 (Ercalcitriol) analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The accurate measurement of circulating 1,25-dihydroxyvitamin D, the biologically active form of vitamin D, is critical for understanding its role in various physiological processes and for the development of new therapeutics. Proficiency testing programs, such as the Vitamin D External Quality Assessment Scheme (DEQAS), play a vital role in ensuring the reliability of these measurements across different laboratories. The use of stable isotope-labeled internal standards, particularly deuterated and 13C-labeled compounds, is the gold standard for achieving the highest levels of accuracy and precision in LC-MS/MS assays.
Performance of Deuterated Ercalcitriol Internal Standards in LC-MS/MS Analysis
The following table summarizes the performance characteristics of LC-MS/MS methods utilizing deuterated internal standards for the quantification of 1,25-dihydroxyvitamin D2. While specific proficiency testing data for this compound is not extensively published, the data presented for other deuterated analogues provide a strong indication of the expected performance.
| Internal Standard Type | Accuracy/Recovery (%) | Precision (Inter-assay CV%) | Linearity (pg/mL) | Reference |
| Deuterated 1,25(OH)2D2/D3 | 89.9 - 115.5 | 2.5 - 7.0 | 4.0 - 160.0 | [1][2] |
| Deuterated 1,25(OH)2D2/D3 | <15% Bias | <15 | 5 - 500 | |
| Deuterated 25(OH)D2-d3 | 99.0 - 101.0 (Spike Recovery) | 0.2 - 2.0 | Not Specified | [3] |
CV: Coefficient of Variation
Inter-laboratory comparison studies have highlighted significant variability in the measurement of 1,25-dihydroxyvitamin D, with mean inter-laboratory coefficients of variation reaching as high as 52%.[4] This underscores the importance of robust analytical methods and the use of high-quality internal standards to minimize analytical error. The CDC's Vitamin D Standardization-Certification Program aims to improve the accuracy and reliability of these measurements by certifying laboratories that meet specific performance criteria.
Experimental Protocol for 1,25-Dihydroxyvitamin D2 Analysis by LC-MS/MS
The following is a representative experimental protocol for the quantification of 1,25-dihydroxyvitamin D2 in human serum using a deuterated internal standard and LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation and Liquid-Liquid Extraction: To 100 µL of serum, a solution containing the deuterated internal standard (e.g., 1,25-dihydroxyvitamin D2-d3) in a protein-precipitating solvent (e.g., methanol-propanol) is added. After vortexing, the analytes are extracted into an organic solvent such as hexane. The organic layer is then separated and evaporated to dryness under a stream of nitrogen.
2. Derivatization (Optional but common for enhancing sensitivity):
-
The dried extract is reconstituted and may be derivatized to improve ionization efficiency.
3. Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): The reconstituted extract is injected onto an HPLC system. A C8 or similar reversed-phase column is typically used to separate 1,25-dihydroxyvitamin D2 from other vitamin D metabolites and potential interferences. The mobile phase usually consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and water.
4. Mass Spectrometric Detection:
-
Tandem Mass Spectrometry (MS/MS): The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to specifically detect and quantify the precursor-to-product ion transitions for both the native 1,25-dihydroxyvitamin D2 and its deuterated internal standard. This highly selective detection method minimizes interferences from the complex biological matrix.
5. Quantification:
-
The concentration of 1,25-dihydroxyvitamin D2 in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Caption: Workflow of Proficiency Testing for Vitamin D Metabolite Analysis.
Conclusion
The use of stable isotope-labeled internal standards, such as this compound and other deuterated analogues, is indispensable for achieving accurate and precise quantification of 1,25-dihydroxyvitamin D2 by LC-MS/MS. While direct comparative proficiency testing data for this compound is limited in the public domain, the performance data from method validation studies using similar deuterated standards demonstrate excellent accuracy and precision. Participation in proficiency testing programs remains a critical component of quality assurance, enabling laboratories to benchmark their performance and contribute to the overall improvement and standardization of vitamin D metabolite measurements. This, in turn, supports reliable data for research, clinical diagnostics, and the development of novel therapies.
References
- 1. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Candidate Reference Measurement Procedure for the Determination of 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in Human Serum Using Isotope-Dilution Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An international comparison of vitamin D metabolite measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Immunoassay and LC-MS/MS for the Quantification of Ercalcitriol
For researchers, scientists, and drug development professionals, the accurate measurement of Ercalcitriol (1,25-dihydroxyvitamin D2), the active form of vitamin D2, is crucial for a variety of applications, from clinical diagnostics to pharmacokinetic studies. The two most prominent analytical methods for this purpose are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
The choice between an immunoassay and an LC-MS/MS method for Ercalcitriol quantification depends on several factors, including the required sensitivity and specificity, sample throughput, cost, and the availability of instrumentation and expertise. While immunoassays offer a higher throughput and are generally less expensive, LC-MS/MS, particularly when coupled with stable isotope dilution using internal standards like Ercalcitriol-13C,d3, is considered the gold standard for accuracy and specificity.
Performance Characteristics: A Side-by-Side Comparison
The following table summarizes the key performance parameters of a representative radioimmunoassay (RIA) and a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ercalcitriol.
| Performance Parameter | Radioimmunoassay (RIA) | LC-MS/MS with Stable Isotope Dilution |
| Lower Limit of Quantification (LLOQ) | 1.25 pg/tube | 10.0 pg/mL |
| Linearity Range | Not explicitly stated, but 50% displacement at 14 pg/tube | 10.0 pg/mL to 500 pg/mL |
| Intra-assay Precision (%CV) | 7.8% at 81 pg/mL | <15% |
| Inter-assay Precision (%CV) | 10.7% at 34 pg/mL | <15% |
| Accuracy (% Recovery) | 98% of added analyte | Within 100±5% |
| Specificity | Can be subject to cross-reactivity with other vitamin D metabolites. | High, due to chromatographic separation and specific mass-to-charge ratio detection. |
| Internal Standard | Typically a radiolabeled tracer | Stable isotope-labeled internal standard (e.g., this compound or deuterated analogs). |
Experimental Workflows: A Visual Representation
The experimental workflows for immunoassay and LC-MS/MS differ significantly in their complexity and the principles of detection.
Detailed Experimental Protocols
Radioimmunoassay (RIA) for Ercalcitriol
This protocol is a summary of a typical RIA procedure for Ercalcitriol.
1. Sample Preparation:
-
Extraction: Serum or plasma samples are extracted with a solvent like acetonitrile to precipitate proteins and release Ercalcitriol.
-
Purification: The extract is then subjected to a purification step, often involving solid-phase extraction (e.g., C18 Sep-Pak) followed by high-performance liquid chromatography (HPLC) to separate Ercalcitriol from other potentially cross-reacting vitamin D metabolites.[1]
2. Immunoassay Procedure:
-
Incubation: The purified sample extract is incubated with a specific monoclonal antibody against Ercalcitriol and a known amount of radiolabeled Ercalcitriol (tracer).
-
Competitive Binding: During incubation, the unlabeled Ercalcitriol from the sample and the radiolabeled tracer compete for binding to the limited number of antibody binding sites.
-
Separation: After reaching equilibrium, the antibody-bound fraction is separated from the free fraction.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of Ercalcitriol in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled Ercalcitriol.
LC-MS/MS Method for Ercalcitriol
This protocol outlines a general procedure for the quantification of Ercalcitriol using LC-MS/MS with stable isotope dilution.
1. Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., this compound or a deuterated analog) is added to the serum or plasma sample.
-
Protein Precipitation and Extraction: Proteins are precipitated, and the analytes (Ercalcitriol and the internal standard) are extracted using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.[2]
-
Evaporation and Reconstitution: The extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent compatible with the LC mobile phase.[2]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system. A C18 or similar reversed-phase column is typically used to chromatographically separate Ercalcitriol from other endogenous components.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source, where the molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of Ercalcitriol or its adduct) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is performed for both the native Ercalcitriol and the stable isotope-labeled internal standard.
-
Data Acquisition and Quantification: The peak areas of the MRM transitions for both the analyte and the internal standard are recorded. The concentration of Ercalcitriol in the sample is calculated from the ratio of the analyte peak area to the internal standard peak area, using a calibration curve prepared with known concentrations of Ercalcitriol and a constant concentration of the internal standard.
Conclusion
Both immunoassays and LC-MS/MS are valuable tools for the quantification of Ercalcitriol. Immunoassays, particularly radioimmunoassays, can offer high sensitivity and are suitable for high-throughput screening. However, they may suffer from a lack of specificity due to potential cross-reactivity with other vitamin D metabolites, necessitating extensive sample purification.
LC-MS/MS, especially when employing stable isotope dilution with an internal standard like this compound, provides the highest level of specificity and accuracy. The use of an internal standard that co-elutes with the analyte effectively corrects for variations in sample preparation and matrix effects, leading to more reliable and reproducible results. While the initial investment in instrumentation and the complexity of the method are higher, the superior performance of LC-MS/MS makes it the preferred method for regulatory submissions, clinical trials, and research applications where accuracy and specificity are paramount. The choice of method should, therefore, be carefully considered based on the specific requirements of the study.
References
- 1. A sensitive radioimmunoassay using a monoclonal antibody that is equipotent for ercalcitriol and calcitriol (1,25-dihydroxy vitamin D2 and D3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 1,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 in human serum using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Ercalcitriol-13C,d3 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Ercalcitriol-13C,d3, a stable isotope-labeled internal standard, for the quantification of Ercalcitriol (1α,25-dihydroxyvitamin D2) in various biological matrices. The performance of analytical methods employing this compound is compared with alternative approaches, supported by experimental data from relevant scientific literature. This document is intended to assist researchers in selecting and implementing robust bioanalytical methods for vitamin D metabolite analysis.
Introduction to Ercalcitriol and the Role of Labeled Internal Standards
Ercalcitriol, the biologically active form of vitamin D2, plays a crucial role in calcium homeostasis and bone metabolism. Accurate measurement of its concentration in biological fluids is essential for clinical diagnostics and pharmacokinetic studies. Due to its low endogenous levels, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1][2] These standards are chemically identical to the analyte of interest but have a different mass, allowing for precise correction of variability during sample preparation and analysis.[1][2] This approach significantly enhances the accuracy and precision of the analytical method.[1]
Performance Evaluation of this compound in Bioanalytical Methods
While specific performance data for this compound is not extensively published as a standalone subject, its performance can be reliably inferred from the validation of LC-MS/MS methods for Ercalcitriol and other vitamin D metabolites that utilize deuterated or 13C-labeled internal standards. The following tables summarize typical performance characteristics of such methods in common biological matrices.
Table 1: Performance Characteristics in Human Plasma/Serum
| Parameter | Typical Performance of LC-MS/MS Methods with Labeled IS | Alternative Methods (e.g., Immunoassay) |
| Linearity (r²) | ≥ 0.99 | Variable, can be non-linear |
| Lower Limit of Quantification (LLOQ) | 4.0 - 20 pg/mL | Generally higher, in the ng/mL range |
| Intra-assay Precision (%CV) | < 15% | 5 - 15% |
| Inter-assay Precision (%CV) | < 15% | 10 - 20% |
| Accuracy (% Bias) | Within ±15% of nominal value | Can be significantly biased due to cross-reactivity |
| Recovery | 89.9 - 115.5% | Not always assessed or reported |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Removal of proteins by adding an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | May not effectively remove all interfering substances, leading to matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts compared to PPT, reducing matrix effects. | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent, followed by elution. | Provides very clean extracts and allows for sample concentration. | Can be more expensive and requires method development. |
| Immunoaffinity Extraction | Utilizes antibodies specific to the analyte for highly selective extraction. | High specificity, leading to very clean samples. | Higher cost and potential for cross-reactivity with related metabolites. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical performance. Below are representative protocols for the quantification of Ercalcitriol using a labeled internal standard like this compound.
Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction
-
Spiking: To 100 µL of plasma or serum sample, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (or methanol) to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of an immiscible organic solvent (e.g., n-hexane or methyl tert-butyl ether) to the supernatant. Vortex for 2 minutes and then centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor and product ions of both Ercalcitriol and this compound.
-
Visualizing Key Processes
To better understand the context and workflow of Ercalcitriol analysis, the following diagrams are provided.
Caption: Metabolic pathway of Vitamin D2 to its active form, Ercalcitriol.
Caption: General workflow for the quantification of Ercalcitriol.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a highly accurate, precise, and reliable approach for the quantification of Ercalcitriol in various biological matrices. This method overcomes the limitations of traditional immunoassays, such as cross-reactivity and lower sensitivity. The detailed protocols and performance data presented in this guide serve as a valuable resource for researchers aiming to implement robust and validated bioanalytical methods for vitamin D metabolite analysis. The inherent chemical and physical similarity of the labeled internal standard to the analyte ensures that it effectively compensates for variations throughout the analytical process, leading to high-quality data essential for research and drug development.
References
Performance Showdown: A Comparative Guide to Ercalcitriol-13C,d3 Based Assays
For researchers, scientists, and drug development professionals navigating the complexities of vitamin D metabolite quantification, the choice of analytical methodology is paramount. This guide provides an objective comparison of a stable isotope-labeled, deuterated internal standard-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Ercalcitriol (1,25-dihydroxyvitamin D2) with the traditional Radioimmunoassay (RIA), supported by experimental data and detailed protocols.
The accurate measurement of Ercalcitriol, the active form of vitamin D2, is critical in various research and clinical settings, particularly in studies involving vitamin D supplementation and metabolism. The use of a stable isotope-labeled internal standard, such as a carbon-13 or deuterium-labeled Ercalcitriol, in LC-MS/MS methods is considered the gold standard for quantification due to its high specificity and accuracy. This guide delves into the performance characteristics of this modern technique against the more established RIA.
Quantitative Performance at a Glance
The following tables summarize the key performance metrics for the LC-MS/MS assay utilizing a deuterated internal standard and a comparable Radioimmunoassay for Ercalcitriol.
Table 1: Linearity and Limits of Quantification
| Parameter | LC-MS/MS with Deuterated Internal Standard | Radioimmunoassay (RIA) |
| Linearity (R²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 4.0 pg/mL | ~10 pg/mL (Estimated) |
| Upper Limit of Quantification (ULOQ) | 160.0 pg/mL | Not explicitly defined |
| Linear Range | 4.0 - 160.0 pg/mL | Not explicitly defined |
Table 2: Precision
| Parameter | LC-MS/MS with Deuterated Internal Standard | Radioimmunoassay (RIA) |
| Intra-assay Coefficient of Variation (%CV) | <15% | 7.8% at 81 pg/mL |
| Inter-assay Coefficient of Variation (%CV) | <15% | 10.7% at 34 pg/mL |
Signaling Pathway: Vitamin D Metabolism
The accurate quantification of Ercalcitriol is crucial for understanding its role in the broader context of vitamin D metabolism. The following diagram illustrates the metabolic pathway leading to the formation of active vitamin D metabolites.
Caption: Vitamin D metabolic pathway.
Experimental Workflows
The distinct analytical principles of LC-MS/MS and RIA are reflected in their experimental workflows.
LC-MS/MS with Deuterated Internal Standard Workflow
This method relies on the chemical separation of the analyte followed by mass-based detection and quantification. The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, allows for highly accurate correction of sample loss during preparation and instrumental variability.
Caption: LC-MS/MS experimental workflow.
Radioimmunoassay (RIA) Workflow
RIA is a competitive binding assay where a radiolabeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of the analyte in the sample.
Caption: Radioimmunoassay experimental workflow.
Detailed Experimental Protocols
LC-MS/MS with Deuterated Internal Standard Protocol
-
Sample Preparation:
-
To 100 µL of serum or plasma, add a known amount of deuterated Ercalcitriol internal standard.
-
Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further purification and concentration.
-
The extracted sample is dried down under a stream of nitrogen and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into a liquid chromatography system equipped with a C18 reversed-phase column.
-
A gradient elution is performed using a mobile phase typically consisting of water and methanol or acetonitrile with a modifier like formic acid or ammonium formate.
-
The eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Ercalcitriol and its deuterated internal standard.
-
-
Data Analysis:
-
The peak areas for the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of Ercalcitriol in the samples is determined from the calibration curve.
-
Radioimmunoassay (RIA) Protocol
-
Sample Preparation:
-
Ercalcitriol is extracted from the biological matrix using an organic solvent such as acetonitrile.
-
The extract is then purified using chromatography, often involving a C18 Sep-Pak cartridge followed by high-performance liquid chromatography (HPLC) to separate Ercalcitriol from other vitamin D metabolites.[1]
-
-
Competitive Binding Assay:
-
The purified sample extract or standard is incubated with a specific monoclonal antibody against Ercalcitriol and a known amount of radiolabeled (e.g., ¹²⁵I-labeled) Ercalcitriol.
-
During incubation, the unlabeled Ercalcitriol from the sample and the radiolabeled Ercalcitriol compete for binding to the limited number of antibody sites.
-
-
Separation and Detection:
-
The antibody-bound fraction is separated from the free (unbound) radiolabeled Ercalcitriol, often by precipitation with a second antibody.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Quantification:
-
A standard curve is generated by plotting the percentage of bound radiolabeled Ercalcitriol against the concentration of the unlabeled standards.
-
The concentration of Ercalcitriol in the samples is determined by interpolating their percentage of bound radioactivity on the standard curve. The lower the radioactivity, the higher the concentration of Ercalcitriol in the sample.
-
References
A Researcher's Guide to Ensuring Accuracy in Vitamin D Testing: A Comparison of Reference Standards
For researchers, scientists, and drug development professionals, the accuracy of vitamin D metabolite measurements is paramount. This guide provides a comprehensive comparison of reference standards and methodologies designed to ensure the precision and comparability of vitamin D testing.
The accurate quantification of vitamin D levels, primarily 25-hydroxyvitamin D [25(OH)D], is crucial for a wide range of research applications, from clinical trials to epidemiological studies. However, significant variability among different testing methods has historically posed a major challenge, hindering the ability to compare data across studies and establish definitive clinical cutoffs. To address this, several international collaborations have led to the development of reference standards and standardization programs. This guide delves into these resources, presenting comparative data and detailed experimental approaches to aid researchers in selecting and implementing the most appropriate methods for their work.
The Gold Standard: NIST Standard Reference Materials
At the forefront of vitamin D standardization are the Standard Reference Materials (SRMs) developed by the National Institute of Standards and Technology (NIST) in collaboration with the National Institutes of Health's Office of Dietary Supplements (ODS).[1][2] These SRMs serve as the primary point of reference for accuracy in vitamin D testing.
The most widely recognized standard is NIST SRM 972a , "Vitamin D Metabolites in Frozen Human Serum."[1][3] This material consists of four levels of human serum with certified concentrations of key vitamin D metabolites, including 25-hydroxyvitamin D2 [25(OH)D2], 25-hydroxyvitamin D3 [25(OH)D3], and the C3-epimer of 25-hydroxyvitamin D3 (3-epi-25(OH)D3).[1] The certified values are established using highly accurate and precise reference measurement procedures (RMPs) based on isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS).
Key Features of NIST SRM 972a:
-
Traceability: Provides a direct link to the International System of Units (SI), ensuring the highest level of accuracy.
-
Commutability: The serum matrix is designed to be representative of patient samples, allowing for reliable assessment of different assay platforms.
-
Comprehensive Characterization: Certified values are provided for multiple vitamin D metabolites, which is critical as different assays can have varying cross-reactivity with these compounds.
Certified Values for NIST SRM 972a
The table below summarizes the certified concentrations of the primary vitamin D metabolites in the four levels of NIST SRM 972a. Researchers can use these values to calibrate their own assays and assess the accuracy of their measurements.
| Metabolite | Level 1 (ng/mL) | Level 2 (ng/mL) | Level 3 (ng/mL) | Level 4 (ng/mL) |
| 25(OH)D3 | 28.8 ± 1.1 | 18.1 ± 0.4 | 45.1 ± 1.0 | 35.4 ± 0.8 |
| 25(OH)D2 | Not Certified | 0.81 ± 0.06 | 2.0 ± 0.2 | Not Certified |
| 3-epi-25(OH)D3 | 1.81 ± 0.10 | 1.28 ± 0.09 | 3.2 ± 0.2 | 4.5 ± 0.2 |
Data sourced from the NIST SRM 972a Certificate of Analysis.
The Vitamin D Standardization Program (VDSP): A Global Effort for Comparability
The Vitamin D Standardization Program (VDSP) is a global initiative established to promote the standardized measurement of 25(OH)D in clinical and research laboratories worldwide. The program, a collaboration between the NIH, CDC, NIST, and Ghent University, provides a framework for laboratories to assess and improve the accuracy of their vitamin D assays.
The core of the VDSP is a set of protocols that laboratories can follow to standardize their methods against the NIST RMPs. The program has conducted several large-scale interlaboratory comparison studies to evaluate the performance of various commercial and in-house developed assays. These studies provide invaluable data on the real-world performance of different testing platforms.
VDSP Performance Criteria
The VDSP has established performance criteria for 25(OH)D assays, aiming for a total coefficient of variation (CV) of ≤10% and a mean bias of ≤5% relative to the reference method.
Performance of Commercial Vitamin D Assays Against Reference Standards
A critical aspect for researchers is understanding the performance of commercially available vitamin D assays. Numerous studies have compared these assays, primarily immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, against NIST SRMs and VDSP protocols.
Immunoassays vs. LC-MS/MS
In general, LC-MS/MS methods, when properly validated, demonstrate higher accuracy and specificity compared to immunoassays. Immunoassays can be susceptible to interferences from other vitamin D metabolites, such as 25(OH)D2 and epimers, which can lead to inaccuracies.
The following table summarizes the performance of several common automated immunoassays and LC-MS/MS methods from a VDSP interlaboratory comparison study. The data highlights the variability in performance among different platforms.
| Assay Type | Manufacturer/Method | Mean Bias (%) vs. Reference | % of Labs Meeting ≤5% Bias Criterion |
| Immunoassay | Abbott Architect | Variable | Inconsistent |
| DiaSorin LIAISON | Variable | Inconsistent | |
| IDS iSYS | Variable | Inconsistent | |
| Roche Elecsys | Variable | Inconsistent | |
| Siemens Centaur | Variable | Inconsistent | |
| LC-MS/MS | Various In-House Developed | Generally Low | High (most labs) |
This table provides a generalized summary based on findings from multiple VDSP studies. Specific performance can vary between laboratories and reagent lots.
Recent data from the CDC's Vitamin D Standardization-Certification Program (VDSCP) shows a positive trend, with the average calibration bias for both immunoassays and mass spectrometry-based assays being less than 1% in 2022. However, sample-specific inaccuracies can still occur.
Experimental Protocols for Standardization
Achieving accurate and standardized vitamin D measurements requires rigorous adherence to validated experimental protocols. The following outlines the general steps involved in standardizing a vitamin D assay using reference materials, based on the principles of the VDSP and CDC certification programs.
Key Steps in Assay Standardization:
-
Calibration Verification: The first step is to verify the calibration of the assay using single-donor serum samples with values assigned by a reference method. This establishes metrological traceability.
-
Assessment of Bias and Imprecision: The laboratory analyzes a set of characterized serum samples (such as those from the VDSP or CDC programs) over multiple runs. The results are compared to the target values to determine the mean bias and the within- and between-run imprecision (CV).
-
Performance Evaluation: The calculated bias and imprecision are compared against established performance criteria (e.g., VDSP's ≤5% mean bias and ≤10% CV).
-
Ongoing Quality Control: Regular participation in external quality assessment (EQA) schemes and the use of in-house quality control materials with values assigned by a reference method are crucial for monitoring the long-term stability and accuracy of the assay.
Example Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of 25-hydroxyvitamin D by LC-MS/MS.
Caption: A typical experimental workflow for quantifying 25-hydroxyvitamin D using LC-MS/MS.
Vitamin D Metabolism and Signaling Pathway
Understanding the biological context of vitamin D is essential for interpreting measurement data. The following diagram illustrates the key steps in the metabolism of vitamin D and its subsequent signaling pathway.
Caption: The metabolic activation and signaling pathway of vitamin D.
Conclusion and Recommendations
The standardization of vitamin D testing has made significant strides, with the availability of high-quality reference materials from NIST and the comprehensive framework provided by the VDSP. For researchers, ensuring the accuracy and comparability of their vitamin D measurements is not just a matter of good laboratory practice; it is fundamental to the validity and impact of their findings.
Recommendations for Researchers:
-
Utilize NIST SRMs: Whenever possible, use NIST SRM 972a or other certified reference materials to calibrate and validate in-house assays.
-
Choose Assays Wisely: Be aware of the performance characteristics of the chosen assay. For the highest accuracy, particularly when differentiating between vitamin D metabolites, a well-validated LC-MS/MS method is preferable. If using an immunoassay, select one that has demonstrated good performance in VDSP studies and is certified by the CDC's VDSCP.
-
Participate in Standardization Programs: Engage with programs like the VDSP and external quality assessment schemes to continuously monitor and improve assay performance.
-
Report Methods Thoroughly: In publications, provide detailed information about the vitamin D assay used, including the manufacturer, platform, and evidence of traceability to a reference standard. This transparency is crucial for the interpretation and comparison of results across studies.
References
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Ercalcitriol-13C,d3
The proper disposal of Ercalcitriol-13C,d3, a stable isotope-labeled active metabolite of vitamin D2, is crucial for maintaining laboratory safety and ensuring environmental protection.[1] As with any chemical waste, disposal must adhere to federal, state, and local regulations.[2] This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.
Hazard Profile and Safety Precautions
Disposal Procedure
The primary recommended method for the disposal of this compound is incineration at an approved facility. It is imperative not to mix this waste with other waste streams unless explicitly permitted. The compound should be left in its original container whenever possible.
| Step | Action | Key Considerations |
| 1. Waste Identification & Segregation | Identify this compound waste and keep it separate from other chemical and non-hazardous waste. | Do not mix with other waste streams. Keep in original, clearly labeled containers. |
| 2. Container Management | Ensure the waste container is tightly closed, in good condition, and properly labeled as hazardous waste. | Store in a dry, well-ventilated place, protected from light. |
| 3. Engage a Certified Waste Disposal Vendor | Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a certified hazardous waste disposal company. | This ensures compliance with all relevant regulations. |
| 4. Documentation | Maintain accurate records of the waste generated, including the quantity and date of disposal. | This is a requirement for regulatory compliance. |
| 5. Spill Management | In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material like vermiculite or dry sand and place it into a sealed container for disposal. | Avoid generating dust. Wear appropriate PPE during cleanup. Do not allow the product to enter drains. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet (SDS) for this compound and to adhere to all institutional and regulatory waste disposal protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
